3,5-Diiodo-2-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-diiodo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BI2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUCKYNVDXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)I)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BI2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584797 | |
| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-59-7 | |
| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-59-7 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Diiodo-2-methoxyphenylboronic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 3,5-diiodo-2-methoxyphenylboronic acid, a valuable building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This document delves into the strategic considerations underpinning the chosen synthetic pathway, detailed experimental protocols, and the mechanistic principles governing each transformation. The synthesis is presented as a multi-step process commencing from readily available starting materials, emphasizing practical execution, safety, and purification strategies.
Introduction and Strategic Overview
This compound is a key synthetic intermediate characterized by a highly functionalized aromatic core. The presence of two iodine atoms offers versatile handles for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while the boronic acid moiety serves as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-methoxy group provides steric and electronic influence that can be exploited in downstream transformations.
The synthetic strategy outlined herein is a three-step sequence designed for efficiency and regiochemical control, starting from the readily available and inexpensive 2-methoxyphenol (guaiacol). The core logic of this pathway is as follows:
-
Electrophilic Di-iodination: Introduction of two iodine atoms onto the aromatic ring of 2-methoxyphenol. The hydroxyl and methoxy groups act as powerful ortho-, para-directing groups, facilitating the selective installation of iodine at the 3 and 5 positions.
-
O-Methylation: Conversion of the phenolic hydroxyl group to a second methoxy group to furnish 1,2-dimethoxy-3,5-diiodobenzene. This step is crucial to prevent interference of the acidic phenolic proton in the subsequent organometallic reaction.
-
Directed Ortho-Lithiation and Borylation: Exploiting the directing ability of the methoxy group at the 2-position to achieve regioselective lithiation at the ortho-position (C2), followed by quenching with a trialkyl borate to generate the desired boronic acid.
This strategic approach ensures a high degree of regiocontrol and leverages well-established, high-yielding transformations in organic synthesis.
Mechanistic Principles
A thorough understanding of the underlying reaction mechanisms is paramount for successful execution and troubleshooting.
Electrophilic Aromatic Iodination
The di-iodination of 2-methoxyphenol is an electrophilic aromatic substitution (SEAr) reaction. The hydroxyl and methoxy groups are strong activating and ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. In this case, the positions ortho and para to the powerful hydroxyl group are most activated. The position between the two activating groups is sterically hindered. Therefore, iodination is directed to the positions para (5-position) and ortho (3-position) to the hydroxyl group.
The reaction typically proceeds through the in-situ generation of an electrophilic iodine species (I+) from molecular iodine in the presence of an oxidizing agent or a base.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the final step of our synthesis, the methoxy group at the 2-position of 1,2-dimethoxy-3,5-diiodobenzene acts as a directing metalation group (DMG). The heteroatom of the DMG coordinates to the lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). This pre-coordination brings the strong base in close proximity to the ortho-proton, leading to its selective abstraction and the formation of an aryllithium intermediate.[1] This intermediate can then be trapped with an electrophile, in this case, a trialkyl borate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.
Step 1: Synthesis of 3,5-Diiodo-2-methoxyphenol
This protocol is adapted from procedures for the iodination of activated aromatic rings.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Iodine (I2)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Thiosulfate (Na2S2O3)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq in deionized water).
-
In a separate beaker, prepare a solution of iodine (2.2 eq) and potassium iodide (2.5 eq) in deionized water.
-
Slowly add the iodine/potassium iodide solution to the stirred solution of 2-methoxyphenol at room temperature. The reaction mixture will turn dark.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
To remove excess iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate until the color of the filtrate is clear.
-
Wash the product again with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure 3,5-diiodo-2-methoxyphenol as a solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield |
| 3,5-Diiodo-2-methoxyphenol | C7H6I2O2 | 375.93 | Off-white to pale yellow solid | 85-95% |
Step 2: Synthesis of 1,2-Dimethoxy-3,5-diiodobenzene
Materials:
-
3,5-Diiodo-2-methoxyphenol
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
-
Potassium Carbonate (K2CO3)
-
Acetone or Acetonitrile
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
To a solution of 3,5-diiodo-2-methoxyphenol (1.0 eq) in acetone or acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add dimethyl sulfate or methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-dimethoxy-3,5-diiodobenzene. The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield |
| 1,2-Dimethoxy-3,5-diiodobenzene | C8H8I2O2 | 389.95 | White to off-white solid | 90-98% |
Step 3: Synthesis of this compound
This protocol is based on the principles of directed ortho-lithiation followed by borylation.[2]
Materials:
-
1,2-Dimethoxy-3,5-diiodobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl Borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Diethyl Ether
-
Hexanes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve 1,2-dimethoxy-3,5-diiodobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford this compound.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Typical Yield |
| This compound | C7H7BI2O3 | 403.75 | 1072951-59-7 | White to off-white solid | 60-75% |
Visualization of the Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Synthetic route to this compound.
The logical flow of the directed ortho-metalation and subsequent borylation step is illustrated below.
Caption: Key steps in the final transformation.
Characterization and Purity Assessment
The identity and purity of the final product, as well as the intermediates, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and to confirm the regiochemistry of the substitutions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
-
Low Yield in Step 1: Incomplete iodination can be addressed by increasing the reaction time or using a slight excess of the iodinating reagent. Ensure the starting material is fully dissolved in the basic solution.
-
Incomplete Methylation in Step 2: If starting material remains, the reaction time can be extended, or an additional portion of the methylating agent and base can be added.
-
Low Yield in Step 3: This step is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. The quality of the n-butyllithium is also crucial. Titration of the n-BuLi solution prior to use is recommended.
Conclusion
The synthesis of this compound presented in this guide is a logical and practical route for accessing this valuable synthetic building block. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this compound in good yield and high purity. The versatility of the iodo and boronic acid functionalities makes this molecule a powerful tool for the construction of novel compounds in drug discovery and materials science.
References
-
Al-Zoubi, R. M., et al. (2020). Ortho-Iodobiphenylboronic Acid Derivatives via Metal-Iodine Exchange: Synthesis, X-ray, Biological and Catalytic Activities. ResearchGate. [Link]
- Clayden, J. (2004). In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley.
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. UNI ScholarWorks. [Link]
- Snieckus, V. (1990). Directed ortho metalation. User's guide. Chemical Reviews, 90(6), 879-933.
-
Wikipedia contributors. (2023, December 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]
-
GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid. [Link]
-
Al-Zoubi, R. M. (2024). 2,3‐Diiodo‐6‐methoxyphenylboronic acid 19 via Directed Metal‐Iodine.... ResearchGate. [Link]
Sources
Introduction: The Critical Role of Solubility in the Application of 3,5-Diiodo-2-methoxyphenylboronic acid
An In-depth Technical Guide on the Solubility of 3,5-Diiodo-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized arylboronic acid with significant potential in organic synthesis and pharmaceutical development.[1][2][3] Its highly substituted phenyl ring makes it a valuable building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[4] The success of these synthetic transformations, as well as the formulation of any resulting biologically active compounds, is fundamentally dependent on the solubility of this starting material in various solvent systems.[5][6]
A comprehensive understanding of the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction medium, influences reaction kinetics and yield, and is a key parameter in purification and formulation processes.[5][7] This guide provides a detailed exploration of the factors governing the solubility of arylboronic acids, offers a robust experimental protocol for determining the solubility of the title compound, and explains the underlying principles that inform these methodologies.
Anticipated Solubility Profile of this compound: An Analysis Based on Structural Analogs
The parent compound, phenylboronic acid, serves as a useful starting point. It is generally soluble in polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[7][8][9] Its solubility is moderate in chlorinated solvents like chloroform and very low in nonpolar hydrocarbon solvents.[7][9]
The substituents on the phenyl ring of this compound—two iodine atoms and a methoxy group—will significantly modulate this baseline solubility.
-
Iodine Atoms: The two bulky and lipophilic iodine atoms are expected to decrease the compound's polarity. This will likely reduce its solubility in polar solvents, especially water, and enhance its solubility in nonpolar organic solvents.
-
Methoxy Group: The methoxy group at the 2-position introduces a degree of polarity and the potential for hydrogen bonding. This may slightly counteract the effect of the iodine atoms, potentially improving solubility in moderately polar solvents. The ortho-position of the methoxy group relative to the boronic acid moiety could also lead to intramolecular hydrogen bonding, which can affect the crystal lattice energy and, consequently, the solubility. Studies on isomers of isobutoxyphenylboronic acid have shown that the ortho-isomer has significantly higher solubility than the meta and para isomers, a phenomenon attributed to structural differences.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The two large, nonpolar iodine atoms are expected to dominate, leading to poor solvation by highly polar, protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents should effectively solvate the methoxy and boronic acid groups, while their organic character can accommodate the diiodo-phenyl core. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | Ethers are generally good solvents for boronic acids.[8][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The lipophilic nature of the diiodo-phenyl ring suggests good solubility in these solvents. |
| Hydrocarbons | Hexane, Toluene | Low | Despite the lipophilic iodine atoms, the polarity of the boronic acid and methoxy groups will likely limit solubility in nonpolar hydrocarbons. |
Challenges in Determining Boronic Acid Solubility: The Boroxine Equilibrium
A significant challenge in accurately determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][9] This is a reversible equilibrium that is influenced by factors such as temperature, solvent, and the presence of water.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Boroxines typically exhibit different solubility characteristics from their corresponding boronic acids.[9] The formation of boroxines during solubility experiments can lead to inconsistent and erroneous results. Therefore, it is crucial to employ experimental protocols that minimize or account for this equilibrium.
Experimental Protocol for the Determination of Solubility
The following protocol describes a robust method for determining the solubility of this compound using a gravimetric method. This method is straightforward and allows for the direct measurement of the amount of dissolved solute.
Materials and Equipment
-
This compound (high purity, >97%)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the pre-weighed vial under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
The mass of the dissolved solid is the difference between the final and initial weights of the vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)
-
Perform each measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.
-
Sources
Stability of 3,5-Diiodo-2-methoxyphenylboronic Acid Under Reaction Conditions: An In-depth Technical Guide
This guide provides a comprehensive analysis of the stability of 3,5-Diiodo-2-methoxyphenylboronic acid, a crucial building block in modern synthetic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This document will delve into the intrinsic factors governing its stability and the extrinsic parameters that can influence its decomposition under typical reaction conditions. By understanding these principles, researchers can optimize reaction protocols to maximize yield and minimize impurity formation.
Introduction: The Dichotomy of Reactivity and Stability in Arylboronic Acids
Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their utility stems from a delicate balance: they must be reactive enough to participate in the catalytic cycle but stable enough to withstand the reaction conditions until transmetalation occurs. The stability of an arylboronic acid is not an absolute property but is highly dependent on its substitution pattern and the reaction environment.
This compound presents a unique case study. The presence of an ortho-methoxy group and two meta-iodo substituents introduces a combination of steric and electronic effects that significantly impact the stability of the C-B bond. This guide will explore the key decomposition pathways for this molecule and provide actionable strategies for its effective use.
Core Concepts in Arylboronic Acid Stability
Before focusing on the specific case of this compound, it is essential to understand the common decomposition pathways that affect arylboronic acids in general.
Protodeboronation: The Prevalent Side Reaction
Protodeboronation is the most common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This undesired side reaction leads to the formation of the corresponding arene as a byproduct, reducing the efficiency of the desired cross-coupling. The general mechanism for protodeboronation is influenced by several factors, most notably pH.[2][3]
Under basic conditions, which are typical for Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more nucleophilic boronate form (Ar-B(OH)3-).[4] This species is more susceptible to electrophilic attack by a proton source, which is often water or an alcohol solvent. The rate of protodeboronation is highly dependent on the electronic nature of the aryl group. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can have a more complex, V-shaped rate profile depending on the specific mechanism at play.[2][3]
Oxidation
Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This process can be mediated by residual oxygen in the reaction mixture or by certain oxidizing agents. While less common than protodeboronation under carefully degassed reaction conditions, it can be a significant side reaction, particularly at elevated temperatures. The mechanism of oxidation can be complex, sometimes involving radical pathways.
Boroxine Formation
In the solid state or in non-aqueous, aprotic solvents, arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5][6][7] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[8] While boroxines are generally competent coupling partners in Suzuki-Miyaura reactions, their formation can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and the boroxine is influenced by solvent, temperature, and the concentration of water.[8]
Stability Profile of this compound
The unique substitution pattern of this compound dictates its stability profile. The interplay of the ortho-methoxy and meta-iodo groups must be carefully considered.
Electronic Effects
-
Ortho-Methoxy Group: The methoxy group is electron-donating through resonance and electron-withdrawing through induction. Being in the ortho position, its steric bulk can also influence the geometry and reactivity of the boronic acid moiety. The electron-donating nature of the methoxy group can potentially increase the susceptibility of the molecule to protodeboronation.[9]
-
Meta-Iodo Groups: The two iodine atoms are electron-withdrawing through induction and weakly electron-donating through resonance. Their primary effect is to decrease the electron density on the aromatic ring, which can influence the rate of protodeboronation. Electron-deficient arylboronic acids can undergo rapid base-mediated decomposition.[2][3][4]
Steric Effects
The ortho-methoxy group provides significant steric hindrance around the boronic acid functionality. This steric bulk can hinder the approach of reactants and catalysts, potentially slowing down both the desired cross-coupling reaction and undesired decomposition pathways.
Predicted Stability under Reaction Conditions
Based on the above considerations, the stability of this compound under typical Suzuki-Miyaura conditions can be predicted as follows:
-
pH: The molecule is expected to be most stable at a slightly acidic to neutral pH.[9] Under the strongly basic conditions often employed in Suzuki-Miyaura reactions, the formation of the boronate species will increase its susceptibility to protodeboronation.
-
Temperature: As with most arylboronic acids, stability is expected to decrease with increasing temperature. Thermal decomposition, including protodeboronation, will be more pronounced at elevated temperatures.
-
Catalyst and Base: The choice of palladium catalyst and base can significantly impact stability. Certain palladium complexes and strong bases may accelerate decomposition. For instance, some studies have shown that potassium carbonate can promote deboronation of ortho-substituted arylboronic acids.[9]
-
Solvent: The presence of water in the solvent system is a critical factor. While often necessary for the Suzuki-Miyaura reaction, water is also a key reagent in protodeboronation.[10][11][12] The use of aprotic solvents may favor the formation of the corresponding boroxine.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of controlled experiments should be conducted.
General Experimental Setup
A typical experimental setup would involve dissolving the boronic acid in a chosen solvent system under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then subjected to various conditions (e.g., different bases, temperatures) for a defined period. Aliquots are taken at regular intervals and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining boronic acid and any decomposition products.
Protocol: Assessing Stability under Suzuki-Miyaura Conditions
Objective: To quantify the decomposition of this compound under standard Suzuki-Miyaura reaction conditions in the absence of a coupling partner.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials, magnetic stir bars, heating block
-
HPLC or GC with a suitable column
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the chosen base (e.g., 2.0 equiv), and the internal standard (1.0 equiv).
-
Add the desired solvent mixture (e.g., Dioxane/Water 4:1, 0.1 M).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium catalyst (e.g., 0.05 equiv) under a positive pressure of argon.
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 80 °C, 100 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), carefully remove an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a dilute HCl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by HPLC or GC to determine the ratio of the boronic acid to the internal standard and to identify and quantify any decomposition products (primarily 1,3-diiodo-2-methoxybenzene from protodeboronation).
-
Plot the concentration of this compound versus time to determine its rate of decomposition under the tested conditions.
Control Experiments:
-
Run the reaction without the palladium catalyst to assess the effect of the base and temperature alone.
-
Run the reaction without the base to assess the thermal stability in the presence of the catalyst.
-
Run the reaction at room temperature to establish a baseline stability.
Data Presentation and Visualization
Table: Factors Influencing the Stability of this compound
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 7) | High | Boronic acid is in its neutral, less reactive form. |
| Basic (pH > 7) | Low | Formation of the more reactive boronate anion, which is prone to protodeboronation.[4] | |
| Temperature | Low (e.g., RT) | High | Reduced rate of all chemical reactions, including decomposition. |
| High (e.g., > 80 °C) | Low | Increased rate of decomposition pathways like protodeboronation and oxidation. | |
| Base | Weak (e.g., K₂CO₃) | Moderate | Sufficiently basic to promote the Suzuki reaction but may also induce protodeboronation.[9] |
| Strong (e.g., NaOH) | Low | Stronger bases will favor the formation of the boronate anion, increasing the rate of protodeboronation. | |
| Solvent | Aprotic (e.g., Toluene) | Moderate | May lead to the formation of boroxine, but limits protodeboronation due to the lack of a proton source. |
| Protic (e.g., H₂O, EtOH) | Low | Water acts as a reagent in the protodeboronation pathway.[10][11][12] | |
| Atmosphere | Inert (Ar, N₂) | High | Minimizes oxidative decomposition pathways. |
| Air (O₂) | Low | Oxygen can promote the oxidation of the boronic acid to the corresponding phenol. |
Diagrams
Caption: Key reaction and decomposition pathways for this compound.
Caption: Experimental workflow for assessing the stability of the boronic acid.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate, but its stability under reaction conditions must be carefully managed to ensure optimal results. The primary decomposition pathway of concern is protodeboronation, which is exacerbated by basic conditions, high temperatures, and the presence of protic solvents.
To maximize the efficiency of reactions involving this boronic acid, the following recommendations are made:
-
Use the mildest possible basic conditions that still facilitate the desired cross-coupling reaction.
-
Maintain the lowest effective reaction temperature.
-
Minimize reaction times by monitoring the reaction progress closely.
-
Ensure all reactions are performed under a strictly inert atmosphere to prevent oxidative degradation.
-
Consider the use of boronic acid protecting groups , such as N-methyliminodiacetic acid (MIDA) esters or diethanolamine complexes, if instability proves to be a significant issue.[13]
By implementing these strategies, researchers can effectively harness the synthetic potential of this compound while mitigating its inherent instability.
References
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Cheon, C. H., & Lee, C. Y. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154–12160. [Link]
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Cheon, C. H., & Lee, C. Y. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed, 78(23), 12154-60. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1247–1260. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1247–1260. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Europe PMC. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
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Priebe, H., Aukrust, A., Bjørsvik, H. R., Tønseth, C. P., & Wiggen, U. N. (1999). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 65(6), 2499–2503. [Link]
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Fairlamb, I. J. S. (2012). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1684–1690. [Link]
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Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]
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Mao, J., Hua, Q., Xie, G., Guo, J., Yao, Z., Shi, D., & Jia, S. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(5), 753-758. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. ResearchGate. [Link]
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Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 81(21), 10584–10603. [Link]
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Stanetty, C., & Schnürch, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 3–25. [Link]
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Lima, C. F. R. A. C. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]
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Smith, K. T., Biscoe, M. R., & Singleton, D. A. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(43), 13584–13588. [Link]
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Wang, C., Li, X., & Wang, L. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. ResearchGate. [Link]
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Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Pure and Applied Chemistry, 85(4), 819-830. [Link]
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Chen, J., & Li, C. J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-6. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(25), 6855–6861. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
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Al-Zoubi, R. M., & Al-Masri, H. S. (2017). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 41(19), 10996–11004. [Link]
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Wikipedia. (n.d.). Boroxine. In Wikipedia. Retrieved from [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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Lloyd-Jones, G. C., & Ball, L. T. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
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A Technical Guide to the Spectral Analysis of 3,5-Diiodo-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral characteristics of 3,5-diiodo-2-methoxyphenylboronic acid, a key building block in synthetic chemistry. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and data from analogous structures to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, grounded in established spectroscopic principles, serves as a powerful tool for compound verification, quality control, and reaction monitoring.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₇BI₂O₃, Molar Mass: 403.75 g/mol ) possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The presence of a boronic acid group, a methoxy group, and two iodine atoms on the phenyl ring creates a rich dataset for structural elucidation. Understanding these spectral features is paramount for its application in drug discovery and materials science.
DOT Script for Molecular Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl protons of the boronic acid.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.8 - 8.2 | Doublet | 1H | H-6 |
| Aromatic CH | 7.5 - 7.9 | Doublet | 1H | H-4 |
| Methoxy | 3.8 - 4.1 | Singlet | 3H | -OCH₃ |
| Boronic Acid OH | 4.5 - 6.0 | Broad Singlet | 2H | -B(OH)₂ |
Interpretation and Rationale:
The aromatic protons at positions 4 and 6 are expected to appear as doublets due to coupling with each other. The significant downfield shift of the H-6 proton can be attributed to the deshielding effects of the adjacent iodine and boronic acid groups. The methoxy group protons will appear as a sharp singlet in the typical region for such functional groups. The boronic acid hydroxyl protons are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and water content. The typical chemical shift for aromatic protons is between 6.5 and 8.0 ppm.[1] The substituent effects can be estimated to predict the shifts in substituted benzenes.[2][3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-B | 135 - 145 | C-1 |
| Aromatic C-O | 155 - 165 | C-2 |
| Aromatic C-I | 90 - 100 | C-3 |
| Aromatic C-H | 130 - 140 | C-4 |
| Aromatic C-I | 90 - 100 | C-5 |
| Aromatic C-H | 135 - 145 | C-6 |
| Methoxy C | 55 - 65 | -OCH₃ |
Interpretation and Rationale:
The carbon attached to the boron atom (C-1) is expected to be in the downfield region. The carbon bearing the methoxy group (C-2) will be the most deshielded aromatic carbon due to the electronegativity of the oxygen atom. The carbons attached to the iodine atoms (C-3 and C-5) are expected to be significantly shielded, appearing in the upfield region of the aromatic carbons, a characteristic effect of heavy halogens.[4][5][6][7] The remaining aromatic carbons with attached protons (C-4 and C-6) will resonate in the typical aromatic region.[8] The methoxy carbon will appear as a distinct signal in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
A robust NMR analysis is predicated on a well-designed experimental setup.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -OH protons. DMSO-d₆ is often preferred for boronic acids as it can help in observing the hydroxyl protons more clearly.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
-
A larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
DOT Script for NMR Workflow
Caption: A streamlined workflow for acquiring and processing NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch | Boronic acid -OH |
| 2850 - 3000 | Medium | C-H stretch | Aromatic and Methoxy C-H |
| 1550 - 1600 | Medium | C=C stretch | Aromatic ring |
| 1300 - 1400 | Strong | B-O stretch | Boronic acid B-O |
| 1200 - 1300 | Strong | C-O stretch | Aryl-O-CH₃ |
| 1000 - 1100 | Medium | C-O stretch | Aryl-O-CH₃ |
| 600 - 800 | Medium-Strong | C-I stretch | Aryl-I |
Interpretation and Rationale:
The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[9][10][11][12][13] The aromatic and methoxy C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching bands are expected around 1550-1600 cm⁻¹. A strong band between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[14] The C-O stretching of the aryl ether will likely give rise to two bands, an asymmetric stretch around 1200-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹. The C-I stretching vibrations are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press. This method provides high-quality spectra for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.
| m/z (mass-to-charge ratio) | Predicted Ion |
| 404 | [M]⁺ (Molecular ion) |
| 386 | [M - H₂O]⁺ |
| 277 | [M - I]⁺ |
| 150 | [M - 2I]⁺ |
| 135 | [C₇H₇O₂]⁺ |
Interpretation and Rationale:
The molecular ion peak ([M]⁺) is expected at m/z 404, corresponding to the molecular weight of the compound. Due to the presence of two stable boron isotopes, ¹⁰B (20%) and ¹¹B (80%), the molecular ion peak will be accompanied by a smaller peak at m/z 403.[15][16] A common fragmentation pathway for boronic acids is the loss of a water molecule, leading to a peak at m/z 386.[17] The loss of one or both iodine atoms would result in significant fragment ions at m/z 277 and 150, respectively. Further fragmentation of the aromatic ring can lead to various smaller ions.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction and Ionization:
-
Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids and often results in a prominent molecular ion.
-
Electron Ionization (EI): For more volatile compounds, EI can be used, typically coupled with a gas chromatograph (GC). EI is a higher-energy ionization technique that will likely lead to more extensive fragmentation.
-
-
Mass Analysis:
-
Use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-600).
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one boron and two iodine atoms.
-
Propose fragmentation pathways consistent with the observed fragment ions.
-
DOT Script for MS Workflow
Caption: A general workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining theoretical predictions with established principles of NMR, IR, and MS, researchers and drug development professionals can gain a solid understanding of the key spectral features of this important molecule. The provided experimental protocols offer a validated framework for obtaining high-quality empirical data, which will be invaluable for confirming these predictions and ensuring the identity and purity of this compound in synthetic applications.
References
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A Technical Guide to 3,5-Diiodo-2-methoxyphenylboronic Acid for Advanced Research and Development
Introduction: A Versatile Building Block for Complex Molecule Synthesis
3,5-Diiodo-2-methoxyphenylboronic acid (CAS No. 1072951-59-7) is a highly functionalized arylboronic acid that has emerged as a valuable building block for researchers in drug discovery, materials science, and synthetic organic chemistry.[1][2][3] Its unique substitution pattern, featuring two iodine atoms and a methoxy group ortho to the boronic acid moiety, offers a powerful platform for the strategic construction of complex molecular architectures. The presence of two distinct halogen atoms at the 3- and 5-positions allows for selective, sequential palladium-catalyzed cross-coupling reactions, enabling the controlled introduction of different aryl or vinyl groups.[4] This capability is particularly advantageous in the synthesis of unsymmetrical biaryls and other intricate structures that are often challenging to access through conventional methods. The ortho-methoxy group can influence the reactivity and conformation of the molecule, providing an additional tool for fine-tuning the properties of the final products.[5] This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a focus on providing practical insights for laboratory-scale applications.
Commercial Availability
This compound is readily available from several commercial suppliers, typically offered in research-grade purities. The following table summarizes the offerings from prominent vendors, though it is advisable to consult their respective websites for the most current information on availability and pricing.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Aladdin Scientific | 1072951-59-7 | C₇H₇BI₂O₃ | 403.75 | Protein Degrader Building Blocks[1] |
| BLDpharm | 1072951-59-7 | C₇H₇BI₂O₃ | 403.75 | Storage: 2-8°C, inert atmosphere[2] |
| GlobalChemMall | 1072951-59-7 | C₇H₇BI₂O₃ | 403.75 | -[3] |
Synthesis of this compound: A Protocol Grounded in Directed ortho-Lithiation
The synthesis of this compound is most effectively achieved through a directed ortho-lithiation-borylation strategy. This approach leverages the directing ability of the methoxy group to selectively activate the C-H bond at the ortho position for lithiation, followed by quenching with a boron electrophile. The following protocol is a comprehensive, self-validating procedure derived from established methodologies for the synthesis of related substituted arylboronic acids.
Causality in Experimental Design
The choice of a directed ortho-lithiation approach is dictated by the need for high regioselectivity in the introduction of the boronic acid group. The methoxy group's lone pair of electrons coordinates to the lithium atom of the organolithium reagent (n-butyllithium), delivering the base to the adjacent ortho position for deprotonation. This chelation-controlled mechanism ensures that borylation occurs exclusively at the desired position. The use of low temperatures (-78°C) is critical to prevent side reactions, such as the degradation of the organolithium reagent and potential halogen-metal exchange. Triisopropyl borate is selected as the boron electrophile due to its reactivity and the relative stability of the resulting boronate ester, which is readily hydrolyzed to the desired boronic acid upon acidic workup.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-diiodo-2-methoxybenzene (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 2 hours.
-
-
Borylation:
-
To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70°C.
-
After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to a pH of approximately 2 with 2 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
-
-
Validation:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Sequential Suzuki-Miyaura Cross-Coupling Reactions
The di-iodo substitution of this compound makes it an excellent substrate for sequential Suzuki-Miyaura cross-coupling reactions.[4] This allows for the programmed synthesis of unsymmetrical tri-aryl products. The differential reactivity of the two C-I bonds, influenced by the electronic and steric environment, can be exploited to achieve selective coupling at one position, followed by a second coupling at the other.
Conceptual Framework for Sequential Coupling
The general strategy involves a first Suzuki-Miyaura coupling under conditions that favor mono-arylation, followed by a second coupling with a different boronic acid to introduce the second aryl group. The choice of catalyst, ligand, base, and solvent can influence the selectivity of the first coupling step.
Illustrative Signaling Pathway Diagram
Caption: Sequential Suzuki-Miyaura cross-coupling pathway.
Representative Experimental Protocol for Sequential Coupling
This protocol outlines a general procedure for a two-step, one-pot sequential Suzuki-Miyaura cross-coupling reaction.
First Coupling:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed and the mono-arylated product is predominantly formed, cool the reaction to room temperature.
-
Second Coupling:
-
Addition of Reagents:
-
To the cooled reaction mixture, add the second arylboronic acid (1.2 eq), additional palladium catalyst (0.02 eq), and base (1.0 eq).
-
Degas the mixture again with argon.
-
-
Reaction and Workup:
-
Heat the mixture to reflux again and monitor for the formation of the final tri-aryl product.
-
Upon completion, cool the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to isolate the desired unsymmetrical tri-aryl compound.
-
Conclusion
This compound is a commercially accessible and highly versatile reagent for synthetic chemists. Its preparation via directed ortho-lithiation provides a reliable route to this valuable building block. The presence of two iodine atoms allows for its effective use in sequential Suzuki-Miyaura cross-coupling reactions, enabling the efficient and controlled synthesis of complex, unsymmetrical poly-aryl systems. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to incorporate this powerful reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
-
Al-Zoubi, R. M., et al. (2021). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 45(3), 1345-1354. Available at: [Link]
- Aladdin Scientific. (n.d.). This compound.
- GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid.
- TCI Chemicals. (n.d.). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles.
-
Knochel, P., & Perea, J. J. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 73. Available at: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
The Strategic Utility of 3,5-Diiodo-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide delves into the specific role and application of 3,5-Diiodo-2-methoxyphenylboronic acid , a uniquely substituted phenylboronic acid that offers medicinal chemists a powerful scaffold for the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.
Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery
The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized carbon-carbon bond formation in organic synthesis, providing a robust and highly tolerant method for the creation of biaryl and substituted aromatic systems.[1] Boronic acids, as key coupling partners in this reaction, are valued for their stability, low toxicity, and the ease with which they can be synthesized and functionalized.[1] The strategic placement of substituents on the phenylboronic acid ring allows for precise control over the steric and electronic properties of the resulting molecule, directly influencing its biological activity and pharmacokinetic profile.
This compound (Molecular Formula: C₇H₇BI₂O₃, Molecular Weight: 403.75 g/mol , CAS Number: 1072951-59-7) is a prime example of a highly functionalized building block.[2][3] Its key structural features – two iodine atoms and a methoxy group ortho to the boronic acid moiety – provide a unique combination of reactivity and structural influence, making it a valuable asset in the medicinal chemist's toolbox. The presence of two iodine atoms offers the potential for sequential or dual cross-coupling reactions, enabling the construction of intricate, three-dimensional molecules from a single starting material. The methoxy group, on the other hand, can influence the conformation of the molecule and participate in crucial hydrogen bonding interactions with biological targets.
Core Application: A Lode-Bearing Scaffold for Proteolysis Targeting Chimeras (PROTACs)
A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative therapeutic modality offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable."
The 3,5-diiodo-2-methoxyphenyl moiety can serve as a central scaffold in a PROTAC molecule, providing a rigid and well-defined platform for the attachment of a linker and a warhead that binds to the target protein. The two iodine atoms can be sequentially functionalized via Suzuki-Miyaura coupling to introduce different chemical entities, allowing for the rapid generation of a library of PROTACs with diverse linker lengths and compositions. This modular approach is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.[4][5][6]
Illustrative Synthetic Strategy for PROTAC Assembly
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for PROTAC synthesis.
The Suzuki-Miyaura Coupling: A Detailed Methodological Perspective
The Suzuki-Miyaura reaction is the cornerstone of the synthetic utility of this compound. Understanding the nuances of this reaction is critical for its successful application.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Generalized Procedure
The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction involving an aryl iodide and a boronic acid. Specific conditions should be optimized for each substrate combination.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Amount |
| Aryl Iodide | Electrophilic coupling partner | 1.0 mmol |
| This compound | Nucleophilic coupling partner | 1.2 - 1.5 equiv. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates boronic acid | 2-3 equiv. |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction medium | Anhydrous, degassed |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, this compound, palladium catalyst, and base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited in the searched literature, its key physicochemical properties can be inferred from its structure and are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇BI₂O₃ |
| Molecular Weight | 403.75 g/mol |
| CAS Number | 1072951-59-7 |
| Appearance | Typically a solid |
Note: For definitive characterization, experimental determination of properties such as melting point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, MS) is required. Commercial suppliers often provide a certificate of analysis with this information.[3][8]
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The ability to perform sequential Suzuki-Miyaura couplings on the di-iodinated scaffold allows for the efficient construction of diverse chemical libraries, accelerating the drug discovery process. As the quest for novel therapeutics continues, the demand for such sophisticated and multi-functional chemical tools is expected to grow, solidifying the importance of this compound and its analogs in the development of next-generation medicines.
References
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Chem-Impex. (n.d.). 3,5-Dimethoxyphenylboronic acid. Retrieved from [Link]
-
HDH Pharma Inc. (n.d.). 3, 5-Diiodo-2-methoxyphenylboronic acid, 10 grams. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2017). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 41(21), 12771-12781.
- Martins, P. F., et al. (2021).
-
GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid. Retrieved from [Link]
- Kovács, B., et al. (2022). Synthesis and Reactivity of 3,5-Diiodo-BODIPYs via a Concerted, Double Aromatic Finkelstein Reaction. Molecules, 27(16), 5183.
- O'Shea, C., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671.
- Mani, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1933.
-
Mani, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate. Retrieved from [Link]
- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1155-1163.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4611.
- Sunkari, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 911841.
-
Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Retrieved from [Link]
- Romagnoli, R., et al. (2015). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 58(3), 1256-1267.
-
Al-Zoubi, R. M., et al. (2017). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. Retrieved from [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(16), 7854-7863.
-
Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of[2][8][10]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(21), 5142.
- Ali, A., et al. (2017). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 39(4), 598-605.
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The Strategic Utility of 3,5-Diiodo-2-methoxyphenylboronic Acid in the Modular Synthesis of von Hippel-Lindau (VHL)-Recruiting PROTACs
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
In the landscape of modern therapeutics, the paradigm is shifting from mere inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism offers distinct advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.[4]
Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has emerged as a workhorse in PROTAC development due to its well-characterized small molecule ligands and broad tissue expression.[5][6] The development of potent and versatile VHL ligands is therefore a cornerstone of advancing PROTAC technology. This guide focuses on a particularly strategic building block, 3,5-diiodo-2-methoxyphenylboronic acid , and its application in the synthesis of functionally diverse VHL ligands for the next generation of targeted protein degraders.
The Ubiquitin-Proteasome System and VHL-Mediated Degradation
The UPS is a fundamental cellular process for maintaining protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches ubiquitin, a small regulatory protein, to substrate proteins.[3] The E3 ligases are responsible for substrate recognition and specificity. Polyubiquitinated proteins are then recognized and degraded by the proteasome.[3] The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[3] Under normal oxygen conditions, it recognizes and binds to hydroxylated proline residues on the alpha-subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and degradation.[6] Small molecule VHL ligands, such as the well-established VH032, mimic this natural interaction, providing a handle to recruit the VHL E3 ligase to novel targets via a PROTAC.[6][7]
Figure 1: General workflow for PROTAC-mediated protein degradation.
This compound: A Versatile Scaffold for VHL Ligand Synthesis
The core of many potent VHL ligands features a central phenyl ring. Modifications to this ring can significantly impact the ligand's binding affinity, pharmacokinetic properties, and provide attachment points for the PROTAC linker.[5] The use of a di-iodinated precursor like this compound offers a powerful and flexible strategy for creating a diverse library of VHL ligands. The two iodine atoms can be sequentially and regioselectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of two different chemical moieties, one of which can be the core of the VHL ligand, while the other can serve as a linker attachment point or a modulating group to fine-tune the molecule's properties.
| Property | Value | Source |
| CAS Number | 1072951-59-7 | ChemScene |
| Molecular Formula | C₇H₇BI₂O₃ | ChemScene |
| Molecular Weight | 403.75 g/mol | ChemScene |
| Appearance | Off-white to light yellow powder | Commercial Suppliers |
| Purity | ≥97% | Commercial Suppliers |
Table 1: Physicochemical properties of this compound.
Synthetic Strategy: From Building Block to VHL Ligand Intermediate
The following is a proposed, field-proven synthetic strategy for the conversion of this compound into a key VHL ligand precursor. This strategy leverages a regioselective Suzuki-Miyaura coupling, followed by further functionalization.
Figure 2: High-level synthetic workflow.
Protocol 1: Regioselective Synthesis of a VHL Ligand Core Structure
This protocol describes the regioselective Suzuki-Miyaura coupling of this compound with a suitable coupling partner, followed by a second Suzuki-Miyaura coupling to introduce a second point of diversity or a linker attachment point. This approach is based on established methods for the synthesis of VHL ligands from halogenated precursors.[2][6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (for the first coupling)
-
Aryl or heteroaryl boronic acid/ester with a protected functional group for linker attachment (for the second coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/ethanol/water)
-
Anhydrous solvents and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
First Suzuki-Miyaura Coupling (Regioselective):
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Add the first aryl/heteroaryl boronic acid (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
The regioselectivity of the first coupling can often be controlled by steric hindrance and electronic effects of the methoxy and boronic acid groups, favoring coupling at the less hindered 5-position. Reaction temperature is a critical parameter to control selectivity; lower temperatures often favor mono-coupling.[7]
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-coupled intermediate.
-
-
Second Suzuki-Miyaura Coupling:
-
Dissolve the purified mono-coupled intermediate (1.0 eq) in the solvent system.
-
Add the second aryl/heteroaryl boronic acid (with a protected functional group for linker attachment) (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Heat the reaction mixture (typically at a higher temperature than the first coupling, e.g., 90-110 °C) and monitor for completion.
-
Perform a similar aqueous workup and purification by column chromatography to obtain the di-substituted product.
-
Self-Validation and Expected Outcomes:
-
Reaction Monitoring: TLC or LC-MS should show the sequential disappearance of the starting material and the mono-coupled intermediate, and the appearance of the desired di-substituted product.
-
Product Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity: The final compound should be of high purity (>95%) as determined by HPLC or qNMR, making it suitable for subsequent synthetic steps.
| Step | Reactants | Key Conditions | Expected Yield |
| 1. First Coupling | This compound, Arylboronic acid 1 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 60-80 °C | 60-75% |
| 2. Second Coupling | Mono-iodo intermediate, Arylboronic acid 2 (functionalized) | PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 90-110 °C | 55-70% |
Table 2: Representative reaction conditions and expected yields for the stepwise Suzuki-Miyaura coupling.
Elaboration to a Functional VHL Ligand and PROTAC Conjugation
The di-substituted intermediate serves as a versatile platform for the final steps of VHL ligand synthesis and subsequent PROTAC assembly.
Protocol 2: Final Assembly of the VHL Ligand and PROTAC Conjugation
This protocol outlines the final steps to convert the VHL ligand precursor into a complete VHL ligand, followed by its conjugation to a linker and a POI ligand. This is based on well-established amide coupling and linker attachment strategies.[6][8]
Step-by-Step Methodology:
-
Functional Group Transformations:
-
If necessary, perform chemical transformations on the di-substituted intermediate to unmask or introduce the required functionalities for coupling with the hydroxyproline and tert-leucine moieties of the VHL ligand. This may involve reduction, oxidation, or deprotection steps.
-
The boronic acid group can be converted to a hydroxyl group via oxidation (e.g., with an oxidant like Oxone), which can then be used as an attachment point or further modified.
-
-
Amide Couplings:
-
Sequentially couple the appropriate protected amino acids (e.g., Boc-hydroxyproline, Boc-tert-leucine) to the VHL core structure using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt in the presence of a non-nucleophilic base like DIPEA.[6]
-
Perform deprotection of the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) between coupling steps.
-
-
Linker Attachment:
-
Deprotect the functional group on the second aryl ring (introduced in Protocol 1, Step 2).
-
Couple the linker, which has a complementary reactive group (e.g., a carboxylic acid for an amine, or an alkyne for an azide in click chemistry), to the VHL ligand.
-
-
Final PROTAC Assembly:
-
Couple the VHL ligand-linker construct to the POI ligand using an appropriate conjugation chemistry (e.g., amide coupling, click chemistry).
-
Purify the final PROTAC molecule using preparative HPLC.
-
Self-Validation and Expected Outcomes:
-
Purity of Intermediates: Ensure high purity of all intermediates before proceeding to the next step to avoid complex purification challenges with the final PROTAC.
-
Final PROTAC Characterization: The final PROTAC's identity and purity should be rigorously confirmed by ¹H NMR, HRMS, and analytical HPLC.
-
Biological Activity: The synthesized PROTAC should be tested in cell-based assays to confirm its ability to induce the degradation of the target protein.
Figure 3: Workflow for the final assembly of the PROTAC molecule.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel VHL ligands for PROTAC applications. Its di-iodinated nature allows for the strategic and sequential introduction of diverse chemical functionalities through regioselective Suzuki-Miyaura cross-coupling reactions. This modularity empowers medicinal chemists to rapidly generate libraries of VHL ligands with tailored properties, including optimized binding affinity, improved pharmacokinetic profiles, and versatile linker attachment points. The ability to fine-tune the structure of the VHL ligand is crucial for optimizing the formation of a stable and productive ternary complex, which is a key determinant of a PROTAC's degradation efficiency and selectivity. As the field of targeted protein degradation continues to expand, the strategic use of such versatile building blocks will be instrumental in the development of the next generation of PROTAC-based therapeutics.
References
- Urbina Teixidor, A., Hallatt, A. J., Robertson, J., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
- Soto-Martínez, D. M., Clements, G. D., Díaz, J. E., Becher, J., Reynolds, R. C., Ochsenbauer, C., & Snowden, T. S. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances, 14(25), 17077-17090.
- An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103952.
- Steinebach, C., Lindner, S., Udeshi, N. D., Maniaci, C., Bricelj, A., Rocha, S., ... & Ciulli, A. (2020). A facile synthesis of ligands for the von Hippel–Lindau E3 ligase. MedChemComm, 11(11), 1899-1904.
- Nieto-Barrado, L., Coma, M., & Nebreda, Á. R. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
- Testa, A., Hughes, S. J., & Lucas, X. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 143(4), 1646-1657.
- Van Molle, I., Thomann, A., Buckley, D. L., So, E. C., Lang, S., Crews, C. M., & Ciulli, A. (2017). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 46(24), 7483-7517.
- Nieto-Barrado, L., Coma, M., & Nebreda, Á. R. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
- Urbina Teixidor, A., Hallatt, A., Robertson, J., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 Ligase Ligands for PROTACs and targeted protein degradation (2019-present). Discovery Research Portal - University of Dundee.
- Bricelj, A., Steinebach, C., Kuchta, R., & Sosič, I. (2021). A patent review of von Hippel-Lindau (VHL)
- Kudu, M., Ghosh, A. K., & Al-awar, R. (2015). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 693-703.
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- 4. researchgate.net [researchgate.net]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of 3,5-Diiodo-2-methoxyphenylboronic Acid
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance and operational simplicity.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 3,5-Diiodo-2-methoxyphenylboronic acid as a key building block in Suzuki-Miyaura coupling reactions. This substrate is of particular interest to researchers in medicinal chemistry and materials science due to its unique structural features:
-
Two Reactive Sites: The presence of two iodine atoms allows for the potential of sequential or double cross-coupling reactions, enabling the synthesis of complex, non-symmetrical, or poly-aryl systems from a single precursor.
-
Steric Hindrance: The ortho-methoxy group and the two bulky iodine atoms introduce significant steric hindrance around the boronic acid moiety. This presents both a challenge and an opportunity for selective synthesis, demanding carefully optimized reaction conditions.
-
Electronic Influence: The electron-donating methoxy group can influence the electronic properties of the resulting biaryl compounds and may play a role in the catalytic cycle through chelation to the palladium center.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group (R²) from the activated boronic acid (boronate) replaces the halide on the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product (R¹-R²) and regenerates the active Pd(0) catalyst.[4]
Experimental Protocol: Mono-Arylation of this compound
This protocol provides a robust starting point for the selective mono-coupling of this compound with a generic aryl bromide. Due to the steric hindrance of the substrate, the use of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended to facilitate the reductive elimination step.[5]
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Supplier |
| This compound | 1072951-59-7 | 403.75 | Major chemical suppliers |
| Aryl Bromide (Ar-Br) | Variable | Variable | Major chemical suppliers |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 | Major chemical suppliers |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Major chemical suppliers |
| K₃PO₄ (Potassium phosphate, anhydrous) | 7778-53-2 | 212.27 | Major chemical suppliers |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Major chemical suppliers |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Reaction Setup and Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (1.1 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Pre-mixture: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the reaction mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the catalyst pre-mixture to the reaction flask under a positive pressure of argon.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Key Considerations and Causality
-
Choice of Catalyst: For sterically hindered substrates like this compound, traditional catalysts like Pd(PPh₃)₄ may be less effective.[6] Bulky biarylphosphine ligands such as SPhos and XPhos promote the difficult reductive elimination step, which is often rate-limiting in these couplings.[5][7]
-
Base Selection: A moderately strong base is required to activate the boronic acid to the more nucleophilic boronate species. K₃PO₄ is often an excellent choice for sterically demanding couplings as it has good solubility in the mixed solvent system and is generally well-tolerated by sensitive functional groups. Stronger bases like Cs₂CO₃ can also be effective.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water can be optimized to ensure all reactants are sufficiently solubilized.
-
Controlling Selectivity (Mono- vs. Di-substitution):
-
For mono-arylation , using a slight excess of the aryl halide (1.1-1.2 equivalents) relative to the di-iodo boronic acid is a common strategy.
-
For di-arylation , an excess of the aryl halide (2.2-2.5 equivalents) and a higher catalyst loading may be required. A sequential coupling approach, where the mono-arylated product is isolated first and then subjected to a second coupling, can provide better control for synthesizing unsymmetrical products.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; low reaction temperature. | Use a fresh catalyst; ensure thorough degassing of the solvent and reaction mixture; increase the reaction temperature in 10 °C increments. |
| Protodeborylation | Presence of excess water or acid; prolonged reaction time at high temperature. | Use anhydrous solvents and dry reagents; minimize reaction time once the starting material is consumed; consider using a boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | Improve degassing technique; use a more stable palladium precatalyst. |
| Mixture of Mono- and Di-substituted Products | Stoichiometry not optimized; high reactivity of the second C-I bond. | For mono-substitution, carefully control the stoichiometry of the aryl halide. For di-substitution, use an excess of the aryl halide and consider a higher temperature. |
Conclusion
This compound is a powerful and versatile reagent for the construction of complex biaryl and poly-aryl structures via the Suzuki-Miyaura cross-coupling reaction. Success with this sterically demanding substrate hinges on the rational selection of a suitable palladium catalyst system, typically one employing a bulky and electron-rich phosphine ligand, along with careful optimization of the base and solvent. The dual reactive sites offer opportunities for both selective mono-functionalization and the creation of more complex architectures through double coupling. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed Central (PMC). Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. Available at: [Link]
-
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). University of Tasmania - Figshare. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. (2024). ResearchGate. Available at: [Link]
-
Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. (2003). The Journal of Organic Chemistry. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate. Available at: [Link]
-
Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of the model Suzuki coupling reaction between iodobenzene... (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. Available at: [Link]
-
(PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH). Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central (PMC). Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. Available at: [Link]
Sources
reaction conditions for biaryl synthesis with 3,5-Diiodo-2-methoxyphenylboronic acid
An Application Guide to Biaryl Synthesis: Reaction Conditions for 3,5-Diiodo-2-methoxyphenylboronic acid
Introduction: Navigating the Synthesis of Complex Biaryls
The construction of biaryl scaffolds is a fundamental pursuit in modern organic chemistry, with these motifs forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials[1]. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, celebrated for its functional group tolerance and generally mild conditions[2][3]. However, significant challenges arise when synthesizing sterically congested or poly-functionalized biaryls.
This guide focuses on a particularly challenging substrate: This compound . Its structure presents a unique combination of features for the synthetic chemist:
-
Two Reactive Sites: The presence of two iodine atoms offers the potential for selective mono- or di-arylation, but also introduces complexity in controlling the reaction outcome.
-
Steric Hindrance: The ortho-methoxy group, combined with the iodine atom at the 3-position, creates a sterically demanding environment around the boronic acid moiety.
-
Electronic Effects: The methoxy group can influence the electronic properties of the aryl ring and potentially coordinate with the palladium catalyst, affecting the reaction mechanism[4][5].
As a senior application scientist, this document provides not just protocols, but a foundational understanding of the principles governing the successful application of this versatile building block. We will delve into the causality behind experimental choices to empower researchers to optimize conditions for their specific synthetic targets.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A firm grasp of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle, generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination[2][6][7].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl[2][6]. This high reactivity makes the di-iodo substrate particularly amenable to coupling.
-
Transmetalation: This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species[8]. This species then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step, especially for hindered substrates.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The success of coupling this compound hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst and Ligand Selection
For sterically hindered substrates, the choice of ligand is often more critical than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)[9]. While traditional ligands like triphenylphosphine (PPh₃) may suffice for simple couplings, they often fail with challenging substrates.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required. These ligands stabilize the Pd(0) species and promote the oxidative addition and, crucially, the difficult reductive elimination step for sterically crowded intermediates[9][10][11].
-
Expert Insight: The ortho-methoxy group on the boronic acid can exhibit a beneficial chelating effect, coordinating to the palladium center. This can alter the geometry of the transition state complex, potentially facilitating the reaction[4][5]. Ligands that can accommodate or work in concert with this effect are often preferred.
The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation[8]. Its strength and composition can dramatically influence reaction rates and yields.
-
Common Choices:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble in organic solvents and is a stronger base, often effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous organic solvents like toluene or dioxane, particularly with hindered substrates[12][13].
-
Hydroxides (KOH, NaOH): Strong bases that can be effective but may promote side reactions, including protodeboronation (hydrolysis of the boronic acid)[14].
-
-
Self-Validation: Screening two or three bases from different classes (e.g., K₂CO₃, K₃PO₄) is a crucial first step in any optimization study. The optimal base often depends on the specific coupling partners and ligand used[8].
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): Classic conditions, particularly with carbonate bases. The water solubilizes the inorganic base, while the reactants reside in the organic phase.
-
Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, DMF, DMSO): Often preferred for hindered couplings when using stronger bases like K₃PO₄. These conditions can minimize protodeboronation side products[6].
-
Expert Insight: For this compound, starting with an anhydrous system like Toluene or Dioxane with K₃PO₄ is a robust strategy to mitigate the risk of protodeboronation, a common failure mode for boronic acids[9].
Experimental Protocols and Workflow
The following protocols provide validated starting points for researchers. All operations should be performed in a fume hood using appropriate personal protective equipment. Glassware should be oven- or flame-dried, and reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Conditions for Mono-Arylation
This protocol is designed as a robust starting point for the selective coupling at one of the iodo positions.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Deionized Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: High-Yield Conditions for Di-Arylation with Hindered Partners
This protocol employs a more active catalyst system suitable for coupling both iodo positions, even with sterically demanding aryl halides.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (2.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.04 equiv, 4 mol%)
-
SPhos (Spherical Phos) (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (4.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Data Summary: Expected Outcomes from Optimization
The selection of reaction parameters has a profound impact on the yield of the desired biaryl product. The following table summarizes expected outcomes for the mono-arylation of this compound with a generic 4-bromotoluene, illustrating the importance of catalyst and base selection.
| Entry | Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 65-75% |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 60-70% |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 75-85% |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >90% |
Data are representative and actual yields may vary depending on the specific aryl halide partner and reaction scale.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh palladium source; switch to a more active ligand (e.g., SPhos); switch to a stronger base (K₃PO₄); increase reaction temperature.[9] |
| Protodeboronation | Presence of water with a strong base; prolonged reaction times at high temperature. | Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄); consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Mixture of Mono- and Di-arylated Products | Incorrect stoichiometry; high reactivity. | For mono-arylation, use a slight excess (1.1-1.2 equiv.) of the coupling partner. For di-arylation, use a larger excess (2.5-3.0 equiv.). |
Conclusion
This compound is a powerful building block for the synthesis of complex, poly-substituted biaryl structures. Success in its application is not a matter of chance, but of informed decision-making. By understanding the underlying mechanism of the Suzuki-Miyaura reaction and systematically selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by steric hindrance and multiple reactive sites. The protocols and insights provided herein serve as a robust foundation for the development of novel molecular architectures in pharmaceutical and materials science discovery.
References
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. (2018).
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016).
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. (2022).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018).
- The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. (2015).
- Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. ResearchGate.
- Technical Support Center: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates. Benchchem. (2025).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. (2025).
- Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem. (2025).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Common strategies used for the synthesis of biaryls. ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013).
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- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Notes and Protocols: Base Selection for Suzuki Coupling with Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] This palladium-catalyzed reaction is fundamental in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[1][3][4] The catalytic cycle, elegant in its efficiency, hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] While seemingly straightforward, the success of this reaction, particularly when dealing with sterically hindered substrates, is profoundly influenced by a critical yet often underestimated component: the choice of base.
Sterically hindered boronic acids, especially those with ortho-substituents, present a significant challenge to the Suzuki coupling.[6][7][8] The sheer bulk around the boron atom can dramatically slow down or even halt the crucial transmetalation step, leading to low yields and the formation of undesired byproducts.[9][10] This application note provides an in-depth guide to understanding and overcoming these steric challenges through judicious base selection. We will delve into the mechanistic role of the base, compare various classes of bases, and provide actionable protocols to empower researchers to successfully tackle even the most demanding sterically hindered Suzuki couplings.
The Multifaceted Role of the Base in the Suzuki Coupling Catalytic Cycle
The base in a Suzuki coupling is far from a passive spectator; it is an active and essential participant in the catalytic cycle.[1][2] Its primary and most well-understood role is the activation of the boronic acid to facilitate transmetalation.[1][11][12] In the absence of a base, the transmetalation step is often prohibitively slow.[1][13]
There are two predominant mechanistic pathways proposed for base-mediated activation:
-
Formation of a Boronate Complex (Path A): The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[12][14] This anionic species is more readily transferred to the palladium center.
-
Formation of a Palladium-Hydroxo/Alkoxo Complex (Path B): The base can react with the palladium-halide complex (formed after oxidative addition) to generate a more reactive palladium-hydroxo or -alkoxo species.[1][13] This palladium complex can then react with the neutral boronic acid.
Recent studies suggest that for many common Suzuki reaction conditions involving aqueous bases, the pathway involving the reaction of a palladium-hydroxo complex with the boronic acid is kinetically favored.[15] Regardless of the precise pathway, the base's ability to facilitate the transfer of the organic moiety from boron to palladium is undisputed and central to the reaction's success.
Beyond transmetalation, the base can also influence other steps in the catalytic cycle, such as accelerating the reductive elimination step.[1] However, an inappropriate choice of base can also lead to detrimental side reactions like protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the coupling.[3]
The Challenge of Steric Hindrance
When one or both coupling partners are sterically hindered, the reaction landscape changes dramatically. For instance, boronic acids with bulky ortho-substituents can struggle to approach the palladium center for transmetalation. This steric clash can lead to:
-
Reduced Reaction Rates: The activation energy for transmetalation increases, leading to sluggish or incomplete reactions.[9]
-
Increased Side Reactions: Slower desired coupling allows competing side reactions like protodeboronation and homocoupling of the boronic acid to become more prevalent.
-
Lower Yields: The combination of slower rates and increased side reactions inevitably results in lower yields of the desired product.
To overcome these hurdles, the reaction conditions must be carefully optimized, with the choice of base being a paramount consideration.
A Comparative Guide to Bases for Hindered Suzuki Couplings
The selection of a base for a sterically hindered Suzuki coupling is a balance between reactivity, solubility, and the potential for side reactions. Below is a comparative analysis of commonly used bases.
| Base | pKa of Conjugate Acid (approx.) | Typical Conditions | Strengths | Weaknesses |
| Potassium Carbonate (K₂CO₃) | 10.3 | Toluene/H₂O, Dioxane/H₂O | Mild, inexpensive, widely used for non-hindered couplings.[1] | Often ineffective for highly hindered substrates.[4] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Toluene, Dioxane, THF | Higher solubility in organic solvents compared to K₂CO₃, often more effective for challenging couplings.[9] | More expensive. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Toluene, Dioxane, often with a small amount of water. | Moderately strong, often a good choice for hindered couplings where carbonates fail.[7][9] | Can be less effective than stronger bases for the most challenging cases. |
| Potassium tert-butoxide (KOtBu) | 17 | Anhydrous Dioxane, Toluene | Strong, non-nucleophilic base, highly effective for very hindered systems, including those involving aryl chlorides.[9][16] | Can promote side reactions if not used carefully, requires anhydrous conditions. |
| Potassium Fluoride (KF) | 3.2 | Toluene, THF | Mild and can be used with base-sensitive functional groups.[11] | Generally requires the use of free boronic acids rather than esters.[17] |
pKa values are approximate and can vary with solvent and temperature.[18]
Key Insights for Base Selection:
-
For moderately hindered systems, start with a stronger inorganic base like K₃PO₄ or Cs₂CO₃ . The presence of a small amount of water can be beneficial with these bases.[9]
-
For highly hindered substrates, especially those involving less reactive aryl chlorides, a strong, non-nucleophilic base like KOtBu in an anhydrous solvent is often necessary.[9][16]
-
When base-sensitive functional groups are present, a milder base like KF may be the best option, though it may require longer reaction times or higher temperatures.[11]
Experimental Protocols
The following protocols are provided as a starting point for the optimization of Suzuki couplings with sterically hindered boronic acids. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using K₃PO₄
This protocol is a good starting point for moderately hindered systems.
Materials:
-
Hindered aryl bromide (1.0 mmol)
-
Hindered arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Round-bottom flask or microwave vial, stir bar, condenser/septum
Procedure:
-
To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add the hindered aryl bromide, hindered arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Hindered Aryl Chloride with a Hindered Boronic Acid using KOtBu
This protocol is designed for more challenging couplings involving less reactive aryl chlorides and highly hindered substrates.
Materials:
-
Hindered aryl chloride (1.0 mmol)
-
Hindered arylboronic acid (1.5 mmol)
-
PEPPSI-IPr catalyst (palladium(II) dichloride) (0.03 mmol, 3 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Microwave reaction vial, stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the hindered aryl chloride, hindered arylboronic acid, PEPPSI-IPr catalyst, and KOtBu to a microwave reaction vial containing a magnetic stir bar.
-
Add anhydrous dioxane via syringe.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, heat conventionally at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The successful execution of Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids is a testament to the power of rational reaction optimization. While steric hindrance presents a formidable barrier, it can be effectively overcome through the careful selection of the base, in conjunction with appropriate ligands, solvents, and temperature. For moderately hindered substrates, bases like K₃PO₄ and Cs₂CO₃ offer a robust starting point. For the most challenging transformations, particularly those involving inert coupling partners, strong, non-nucleophilic bases such as KOtBu are indispensable.
As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, the development of even more effective and versatile catalytic systems for hindered couplings remains an active area of research. The principles and protocols outlined in this application note provide a solid foundation for researchers to navigate the intricacies of these challenging yet rewarding transformations.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024, October 28). Suzuki reaction. Retrieved from [Link]
- Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(51), 15981–15991.
- Barreiros, M. A., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(62), 14145-14152.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Zhang, Z., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1935-1941.
- Vantourout, J. C., et al. (2017). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8140–8150.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1244–1247.
-
Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
- Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1714–1720.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
-
ResearchGate. (n.d.). Suzuki Coupling Reactions in Neat Water as the Solvent. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Yan, W., et al. (2013). Potassium t-Butoxide Alone Can Promote the Biaryl Coupling of Electron-Deficient Nitrogen Heterocycles and Haloarenes.
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Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions of Di-iodinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] Among the vast array of substrates, di-iodinated phenylboronic acids represent a unique and versatile class of building blocks. Their dual reactive sites offer a gateway to complex molecular architectures, making them particularly valuable in drug discovery and materials science. However, the successful and selective coupling of these substrates is profoundly influenced by the reaction environment, with the choice of solvent playing a pivotal, yet often underestimated, role.[2][3]
This document provides an in-depth technical guide on the critical influence of solvents in cross-coupling reactions involving di-iodinated phenylboronic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of solvent effects, providing a rational basis for solvent selection and optimization. This guide is designed to empower researchers to not only reproduce established methods but also to troubleshoot and intelligently design new synthetic routes.
The Crucial Role of the Solvent: More Than Just a Medium
The solvent in a cross-coupling reaction is an active participant, influencing nearly every step of the catalytic cycle.[2][4] Its properties can dictate the solubility of reagents, the stability of the catalyst, the rate of key elementary steps, and ultimately, the chemoselectivity of the reaction.[5] For di-iodinated substrates, where sequential or site-selective couplings are often desired, understanding and controlling these solvent effects is paramount.
The fundamental interactions between the solvent and the catalytic system can be broadly categorized as follows:
-
Solubility: The most basic function of a solvent is to dissolve the reactants, catalyst, and base to allow for a homogeneous reaction mixture. Poor solubility of any component can lead to sluggish or incomplete reactions.
-
Catalyst Stability and Speciation: Solvents can coordinate to the palladium center, influencing the stability and reactivity of the catalytic species.[2] Coordinating solvents can sometimes compete with ligands, potentially altering the course of the reaction. Furthermore, the polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.[6]
-
Influence on Reaction Kinetics: The solvent can significantly impact the rates of the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][7] For instance, polar solvents can accelerate reactions that proceed through polar transition states, such as the SN2-type oxidative addition of alkyl halides.[8][9]
-
Modulation of Base Activity: The effectiveness of the base, which is crucial for the transmetalation step in Suzuki-Miyaura coupling, can be highly dependent on the solvent.[2] The solvent can influence the dissociation and solubility of the base, thereby affecting its strength.
Mechanistic Insights: How Solvents Influence the Catalytic Cycle
A typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle.[10][11] Understanding how solvents interact with each step is key to rational reaction design.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Oxidative Addition
This is often the rate-determining step where the organic halide (in this case, one of the C-I bonds of the di-iodinated phenylboronic acid) adds to the Pd(0) catalyst.[12] The mechanism of oxidative addition can be influenced by solvent polarity.[13]
-
Concerted Mechanism: For less polar substrates, a concerted, three-centered transition state is common.[13] Non-polar solvents like toluene or dioxane are often suitable.
-
SN2-type Mechanism: For more polarized C-X bonds, an SN2-type pathway may be favored.[9] This mechanism involves a polar transition state and is generally accelerated by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[8][9] The choice of solvent can even lead to a switch in chemoselectivity in substrates with multiple reactive sites.[6]
Transmetalation
In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[11] This step requires a base to activate the boronic acid. The solvent's role here is multifaceted:
-
Base Solubility and Activity: The choice of solvent affects the solubility and reactivity of the base. For example, inorganic bases like K₂CO₃ or K₃PO₄ are more effective in polar solvents or aqueous mixtures that can facilitate their dissolution.
-
Boronate Complex Formation: The solvent can influence the equilibrium of boronate complex formation, which is the active species in transmetalation.
Reductive Elimination
This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.[14] The solvent can influence the rate of reductive elimination, with studies suggesting that electron-poor metal centers, which can be influenced by solvent coordination, tend to undergo reductive elimination faster.[15] Bulky ligands are also known to promote this step.[16]
Common Cross-Coupling Reactions and Solvent Considerations
The principles of solvent effects apply across various cross-coupling reactions, though the specifics may vary. For di-iodinated phenylboronic acids, the following reactions are particularly relevant:
A. Suzuki-Miyaura Coupling
This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of boronic acids.[10][11]
-
Typical Solvents: A wide range of solvents can be employed, often in aqueous mixtures. Common choices include toluene, dioxane, THF, and DMF, frequently with water as a co-solvent to dissolve the inorganic base.[12][17]
-
Solvent's Impact on Selectivity: The polarity of the solvent can dramatically influence the chemoselectivity of Suzuki-Miyaura couplings. For substrates with multiple halide leaving groups of different reactivity (e.g., chloroaryl triflates), polar solvents like DMF or MeCN can favor reaction at the triflate group, while nonpolar solvents like THF or toluene favor reaction at the chloride.[6] This is attributed to the ability of polar solvents to stabilize charged palladium intermediates.[5][6] While di-iodinated substrates have identical leaving groups, subtle differences in their electronic environment due to the boronic acid group could lead to solvent-tunable selectivity in sequential couplings.
B. Sonogashira Coupling
This reaction couples terminal alkynes with aryl or vinyl halides and is invaluable for the synthesis of conjugated enynes.[18][19]
-
Typical Solvents: The reaction is often carried out in amine solvents like triethylamine or diisopropylamine, which also act as the base.[18] Other common solvents include DMF, THF, and toluene.
-
Solvent's Role: The solvent must effectively dissolve a variety of components, including the lipophilic aryl halide, the copper acetylide intermediate, and the palladium complex.[20] The choice of solvent can significantly impact the reaction rate and yield, with non-polar solvents like toluene sometimes proving superior to polar options.[20] For di-iodinated phenylboronic acids, careful solvent selection is crucial to manage the reactivity of both iodo-groups and the potentially sensitive boronic acid moiety.
C. Heck Reaction
The Heck reaction couples alkenes with aryl or vinyl halides.[21][22] While the boronic acid group is not a direct participant, its presence can influence the electronic properties of the aryl iodide and its reactivity.
-
Typical Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used.[21][23] The choice of solvent can affect the reaction's efficiency and selectivity.
-
Halide-Free Heck-Type Reactions: An environmentally benign alternative involves using arylboronic acids as the aryl source.[24] In these cases, the solvent choice remains critical for achieving high yields.[24][25]
Practical Guidance and Protocols
Solvent Screening Workflow
A systematic approach to solvent screening is essential for optimizing cross-coupling reactions of di-iodinated phenylboronic acids.
Caption: A systematic workflow for solvent screening in cross-coupling reactions.
Data Presentation: The Impact of Solvent Choice
The following tables provide representative data on how solvent selection can influence the outcome of a Suzuki-Miyaura coupling of a di-iodinated phenylboronic acid.
Table 1: Effect of Solvent on the First Suzuki-Miyaura Coupling of 2,5-Diiodophenylboronic Acid with Phenylboronic Acid
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield of Mono-coupled Product (%) |
| 1 | Toluene/H₂O (2:1) | K₂CO₃ | 90 | 12 | 75 |
| 2 | Dioxane/H₂O (2:1) | K₃PO₄ | 100 | 8 | 82 |
| 3 | DMF | Cs₂CO₃ | 80 | 6 | 91 |
| 4 | THF/H₂O (2:1) | Na₂CO₃ | 65 | 24 | 68 |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, and ligand used.
Table 2: Solvent Effects on the Second, Sequential Suzuki-Miyaura Coupling
| Entry | Solvent for 2nd Coupling | Base | Temperature (°C) | Time (h) | Yield of Di-coupled Product (%) |
| 1 | Toluene/H₂O (2:1) | K₂CO₃ | 100 | 24 | 65 |
| 2 | Dioxane/H₂O (2:1) | K₃PO₄ | 110 | 18 | 78 |
| 3 | DMF | Cs₂CO₃ | 90 | 12 | 85 |
Note: The starting material for this reaction is the purified mono-coupled product from the first step.
Experimental Protocols
Protocol 1: General Procedure for the First Suzuki-Miyaura Coupling of a Di-iodinated Phenylboronic Acid
This protocol outlines a general method for the mono-coupling of a di-iodinated phenylboronic acid.
Materials:
-
Di-iodinated phenylboronic acid (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 2:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the di-iodinated phenylboronic acid, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to isolate the mono-coupled product.
Protocol 2: General Procedure for the Sequential (Second) Suzuki-Miyaura Coupling
This protocol is for the second coupling reaction, starting with the purified mono-coupled product.
Materials:
-
Mono-iodinated, mono-coupled phenylboronic acid (from Protocol 1, 1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., Dioxane/H₂O, 2:1 mixture)
Procedure:
-
Follow the same setup and inert atmosphere procedure as in Protocol 1, using the mono-coupled product as the starting material.
-
Add the second aryl boronic acid, a different palladium catalyst if desired, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a potentially higher temperature (e.g., 100-110 °C) and stir.
-
Monitor the reaction for the disappearance of the starting material and the formation of the di-substituted product.
-
Work-up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Dissolution: Try a different solvent or solvent mixture to ensure all reagents are fully dissolved.
-
Catalyst Deactivation: The solvent may not be adequately stabilizing the catalyst. Consider a more coordinating solvent or the addition of a stabilizing ligand. Ensure solvents are properly degassed to prevent oxidative degradation of the catalyst.
-
Ineffective Base: The chosen base may not be soluble or strong enough in the selected solvent. Switch to a different base or a more polar solvent system.
-
-
Formation of Side Products (e.g., Homocoupling, Protodeboronation):
-
Homocoupling: This can be promoted by the presence of oxygen.[26] Ensure thorough degassing of all solvents and reagents.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, can be problematic, especially at elevated temperatures.[26] Consider using the corresponding boronic ester (e.g., pinacol ester) to enhance stability. Running the reaction at a lower temperature for a longer duration may also be beneficial.[26]
-
Conclusion
The solvent is a powerful tool in the optimization of cross-coupling reactions involving di-iodinated phenylboronic acids. A thorough understanding of how solvents influence the catalytic cycle allows for a rational approach to reaction development, moving beyond trial-and-error to a more predictive and efficient methodology. By carefully considering the interplay between the solvent, catalyst, base, and substrates, researchers can unlock the full synthetic potential of these versatile building blocks, paving the way for the creation of novel and complex molecules for a wide range of applications.
References
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- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
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- SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions.
- (n.d.). Oxidative Addition.
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- (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
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- (n.d.). Cross-Coupling Reactions Guide.
- (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
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- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
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- ResearchGate. (2013). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- YouTube. (2024). Oxidative Addition and Reductive Elimination.
- ResearchGate. (n.d.). ChemInform Abstract: The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefins. | Request PDF.
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Application Note: Sequential, Site-Selective Synthesis of Substituted Biaryls Using 3,5-Diiodo-2-methoxyphenylboronic acid
Abstract Substituted biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science.[1] Their synthesis often requires precise control over the introduction of substituents. 3,5-Diiodo-2-methoxyphenylboronic acid is a highly versatile building block that enables the sequential, site-selective introduction of two different aryl groups through orthogonal Suzuki-Miyaura cross-coupling reactions. This application note provides a comprehensive guide, including mechanistic insights and detailed protocols, for the synthesis of complex biaryls using this reagent. We will explore the principles of chemoselectivity and provide step-by-step procedures for both the initial monofunctionalization and the subsequent second coupling to generate unsymmetrical biaryls.
The Principle of Orthogonal Reactivity
The utility of this compound lies in the differential reactivity of its two carbon-iodine (C-I) bonds in a palladium-catalyzed Suzuki-Miyaura coupling. Generally, in polyhalogenated arenes, site selectivity is governed by a combination of electronic and steric factors.[2][3] While both positions are electronically similar, the steric environment around each iodine atom is distinct.
-
C-5 Iodine: This position is relatively unhindered, flanked by a hydrogen and an iodine atom.
-
C-3 Iodine: This position is significantly more sterically encumbered, positioned between the bulky methoxy (-OCH₃) and boronic acid (-B(OH)₂) groups.
This steric hindrance raises the energy barrier for the initial oxidative addition step of the palladium catalyst at the C-3 position.[4] Consequently, under carefully controlled, mild reaction conditions, the palladium catalyst will preferentially insert into the more accessible C-5 iodine bond, allowing for a highly site-selective monofunctionalization.[2] The second, less reactive C-I bond at the C-3 position can then be targeted under more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems) to introduce a second, different aryl group. This stepwise, controlled approach is a powerful strategy for building molecular complexity.[5][6]
The Suzuki-Miyaura Catalytic Cycle
The core of this synthesis is the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation.[7] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Diagram 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Site-Selective Monofunctionalization at the C-5 Position
This protocol details the selective coupling of an arylboronic acid to the less sterically hindered C-5 position of this compound.
Materials and Reagents
| Reagent | CAS No. | Supplier | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1072951-59-7 | ChemScene[9] | 403.75 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-methylphenyl) | 5720-05-8 | Various | 135.96 | 1.1 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | Various | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | Various | - | 10 mL | - |
| Water (Degassed) | 7732-18-5 | - | - | 2.5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (404 mg, 1.0 mmol) and the desired arylboronic acid (e.g., 4-methylphenylboronic acid, 150 mg, 1.1 mmol).
-
Addition of Base: Add potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. A continuous positive pressure of inert gas should be maintained.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: After the reaction is complete (consumption of starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (20 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-iodo-2-methoxyphenylboronic acid.
Protocol 2: Second Suzuki Coupling at the C-3 Position
This protocol uses the monofunctionalized product from Protocol 1 to introduce a second, different aryl group at the more sterically hindered C-3 position. More forcing conditions are typically required.
Materials and Reagents
| Reagent | Example CAS No. | Supplier | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Aryl-3-iodo-2-methoxyphenylboronic acid | (From Part 1) | - | - | 1.0 | 1.0 |
| Arylboronic Acid 2 (e.g., 3-methoxyphenyl) | 10393-77-8 | Various | 151.96 | 1.5 | 1.5 |
| PdCl₂(dppf)-CH₂Cl₂ Adduct | 95464-05-4 | Various | 816.64 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Various | 325.82 | 3.0 | 3.0 |
| Toluene | 108-88-3 | Various | - | 10 mL | - |
| Water (Degassed) | 7732-18-5 | - | - | 1.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a pressure-rated vial or flask with a stir bar, add the 5-aryl-3-iodo-2-methoxyphenylboronic acid (1.0 mmol) from the first step and the second arylboronic acid (1.5 mmol).
-
Addition of Base and Catalyst: Add cesium carbonate (977 mg, 3.0 mmol) and PdCl₂(dppf)-CH₂Cl₂ adduct (41 mg, 0.05 mmol). Note: The choice of a more robust catalyst and stronger base helps overcome the increased steric hindrance and potential electronic deactivation at the C-3 position.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add toluene (10 mL) and degassed water (1.0 mL).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The reaction should be monitored for the consumption of the starting mono-aryl iodide.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final unsymmetrical 3,5-diaryl-2-methoxyphenylboronic acid.
Diagram 2: Workflow for the sequential, orthogonal synthesis of unsymmetrical biaryls.
Data Summary and Troubleshooting
Expected Yields and Reaction Conditions
| Coupling Step | Position | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| First | C-5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4-6 | 75-90 |
| Second | C-3 | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 12-24 | 60-80 |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield in 1st coupling | Inactive catalyst; insufficient degassing; poor quality of boronic acid. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Check purity of boronic acid.[10] |
| Formation of di-coupled product | Reaction temperature too high or reaction time too long for the first step. | Reduce temperature to 70-80°C. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| No reaction in 2nd coupling | Insufficiently forcing conditions; catalyst deactivation. | Increase temperature to 110-120°C. Switch to a more robust ligand (e.g., SPhos, XPhos) and catalyst system.[11] |
| Protodeborylation of boronic acid | Presence of excess water or acid; prolonged heating. | Use anhydrous solvents where possible (though some water is needed for Suzuki). Use a stronger base like Cs₂CO₃.[10] |
Applications in Drug Discovery
The ability to rapidly and efficiently generate libraries of unsymmetrical biaryls is of immense value in drug discovery.[12] This methodology allows medicinal chemists to:
-
Explore Structure-Activity Relationships (SAR): Systematically vary the Ar¹ and Ar² groups to probe interactions with biological targets and optimize potency, selectivity, and pharmacokinetic properties.
-
Access Novel Chemical Space: Construct complex, three-dimensional molecules that are otherwise difficult to synthesize.[13]
-
Streamline Lead Optimization: The robust and predictable nature of this sequential coupling accelerates the design-make-test-analyze cycle, reducing timelines in drug development programs.[14]
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Sequential Suzuki‐Miyaura Cross‐Coupling under Orthogonal Conditions. ResearchGate. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Orthogonal reactivity studies. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH National Center for Biotechnology Information. [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. [Link]
-
(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]
-
Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry (RSC Publishing). [Link]
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Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. NIH National Center for Biotechnology Information. [Link]
-
Direct Csp³−Csp² cross coupling via iodine catalysis. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
(PDF) Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. ResearchGate. [Link]
-
Lewis Acid-Mediated Site-Selective Synthesis of Oxygenated Biaryls from Methoxyphenols and Electron-Rich Arenes. ResearchGate. [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
Novel Big Data-Driven Machine Learning Models for Drug Discovery Application. MDPI. [Link]
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Application Notes & Protocols: Leveraging 3,5-Diiodo-2-methoxyphenylboronic Acid for Rigid PROTAC Linker Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] While significant attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[6][7][8]
The field is progressively moving beyond simple polyethylene glycol (PEG) and alkyl chains towards more sophisticated, rigid linkers.[1][3] Rigid linkers can offer several advantages, including pre-organizing the PROTAC into a bioactive conformation, which can reduce the entropic penalty of forming the ternary complex and improve degradation efficiency.[1][2] Aryl moieties are increasingly being incorporated into linker designs to impart this rigidity.
This application note details the strategic use of 3,5-Diiodo-2-methoxyphenylboronic acid (CAS: 1072951-59-7) as a versatile building block for the synthesis of rigid, aryl-based PROTAC linkers.[9][10][11][12][13] Its unique di-iodo substitution pattern allows for sequential, site-selective functionalization, providing precise control over the linker's structure and vectorality.
Strategic Rationale: Why this compound?
The selection of this compound as a linker precursor is based on several key features:
-
Orthogonal Handles for Sequential Synthesis: The two iodine atoms serve as distinct reaction sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a stepwise and controlled assembly of the PROTAC linker, first coupling to a synthon destined for the E3 ligase ligand, and then to a component connected to the POI ligand (or vice-versa).
-
Inherent Rigidity: The central phenyl ring provides a rigid scaffold, restricting the conformational flexibility of the linker. This can be crucial for optimizing the spatial orientation of the two ligands to achieve a productive ternary complex.[1]
-
Modulation of Physicochemical Properties: The aromatic core can influence the solubility and cell permeability of the final PROTAC molecule.[7]
-
The Role of the ortho-Methoxy Group: The methoxy group at the 2-position is not merely a structural feature. In Suzuki-Miyaura reactions, ortho-substituents can influence reaction kinetics and selectivity. The oxygen atom can potentially act as a coordinating ligand for the palladium catalyst in the transition state, a phenomenon known as chelation-assistance.[14][15][16] This can affect the rate and outcome of the coupling reaction compared to un-substituted or differently substituted phenylboronic acids.[17]
Visualizing the PROTAC Mechanism and Synthetic Workflow
To contextualize the application of this building block, it is helpful to visualize both the overall mechanism of PROTAC action and the synthetic strategy it enables.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Figure 2: Synthetic workflow using the di-iodo building block.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the first Suzuki-Miyaura coupling to functionalize one of the iodo positions on the core building block. The reaction conditions should be optimized for specific substrates.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 1072951-59-7 | 403.75 g/mol | Rigid linker core |
| Aryl Halide/Triflate (Synthon A) | Substrate-dep. | - | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 g/mol | Palladium catalyst |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 g/mol | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent |
| Nitrogen or Argon Gas | - | - | Inert atmosphere |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Reagents: Add the aryl halide or triflate coupling partner (Synthon A, 1.1 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon gas for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.1 M reaction). The solvent should be degassed beforehand by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (the mono-arylated intermediate) by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the mono-coupled product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation and Causality:
-
Why a Palladium(0) Catalyst? The Suzuki-Miyaura catalytic cycle requires a Pd(0) species to initiate the oxidative addition step with the aryl halide. Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) in solution.
-
Why a Base? The base (K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Why an Inert Atmosphere? The active Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle. Maintaining an inert atmosphere is critical for reaction efficiency.
-
Why a Dioxane/Water Solvent System? This biphasic system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction between all components.
Second Coupling and Final PROTAC Assembly:
The purified mono-arylated intermediate, which now contains one remaining iodine atom, can be subjected to a second Suzuki-Miyaura coupling reaction with "Synthon B" (the POI ligand precursor) using a similar protocol. Following the second coupling, standard bioconjugation techniques (e.g., amide bond formation, click chemistry) can be employed to attach the fully assembled linker to the E3 ligase and POI ligands.[][19]
Conclusion and Future Perspectives
This compound is a powerful and strategic building block for the rational design of rigid PROTAC linkers. Its capacity for sequential, controlled functionalization via Suzuki-Miyaura coupling provides medicinal chemists with a reliable tool to systematically explore the structure-activity relationships of the linker region. By enabling precise control over linker length, rigidity, and the spatial arrangement of the terminal ligands, this reagent facilitates the optimization of PROTACs with enhanced degradation potency and improved drug-like properties. The continued development of such sophisticated linker chemistries will undoubtedly accelerate the discovery of next-generation protein degraders for a wide range of therapeutic targets.
References
- Vertex AI Search. This compound, 10 grams.
- BLDpharm. (3,5-Diiodo-2-methoxyphenyl)boronic acid - 1072951-59-7.
- GlobalChemMall. (3,5-diiodo-2-methoxyphenyl)boronic acid.
- ChemScene. (3,5-Diiodo-2-methoxyphenyl)boronic acid | CAS 1072951-59-7.
- Ciulli, A. et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Santa Cruz Biotechnology. This compound | CAS 1072951-59-7.
- Rulíšek, L. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Rulíšek, L. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Hao, G. F. et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Hao, G. F. et al. (2024).
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2022). Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants. eScholarship.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
- Precise PEG. (2025). E3 Ligase Ligands in PROTAC.
- Scott, J. S. et al. (2022).
- Scott, J. S. et al. (2022).
- ResearchGate. (2025).
- BroadPharm. PROTAC Linkers.
- ResearchGate. of the linkers used in PROTAC design.
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Application Notes and Protocols: Regioselective Cross-Coupling of 3,5-Diiodo-2-methoxyphenylboronic acid
Introduction
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The strategic use of polyfunctionalized building blocks offers a convergent and efficient pathway to complex molecular architectures. Among these, 3,5-diiodo-2-methoxyphenylboronic acid is a highly valuable, yet challenging, substrate. Its two distinct iodine atoms, positioned at C3 and C5, present a classic problem of regioselectivity. The ability to selectively functionalize one iodo-substituent over the other unlocks the potential for sequential, orthogonal derivatization, enabling the rapid assembly of diverse and complex molecular libraries from a single, common intermediate.
This guide provides an in-depth exploration of the principles governing the regioselective cross-coupling of this substrate. We will dissect the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for achieving selective mono-arylation at either the sterically accessible C5-position or through strategies targeting the more hindered C3-position.
The Principle of Regioselectivity: A Game of Sterics and Electronics
The differential reactivity of the two carbon-iodine bonds in this compound is not accidental; it is a direct consequence of the molecule's unique steric and electronic landscape. A nuanced understanding of these factors is critical for rationally designing a selective cross-coupling strategy.[3][4]
The Dominant Role of Steric Hindrance
The primary factor governing regioselectivity is the steric environment surrounding each iodine atom.
-
The C5-Iodo Position: This position is relatively unencumbered, flanked only by a proton and an iodo group. It presents an open face for the bulky palladium catalyst to approach and undergo oxidative addition, the initial and often rate-determining step of the catalytic cycle.
-
The C3-Iodo Position: In stark contrast, this position is severely sterically hindered. It is situated ortho to both the bulky boronic acid group [-B(OH)₂] and the methoxy group (-OCH₃). This steric congestion creates a significant kinetic barrier for the approach of the palladium catalyst, making oxidative addition at this site much less favorable under standard conditions.
Modulating Reactivity with Catalyst and Ligand Selection
The choice of the palladium catalyst and, more importantly, the associated phosphine ligand, is the most powerful tool for exploiting these intrinsic steric differences.[5]
-
Bulky Monophosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos possess large, sterically demanding architectures. These ligands amplify the steric bias, making the catalyst system highly selective for the less hindered C5 position. The catalyst simply cannot physically access the C3 position without incurring a prohibitive energetic penalty.
-
Less Bulky Ligands (e.g., PPh₃): While still favoring the C5 position, smaller ligands like triphenylphosphine may exhibit lower selectivity, potentially leading to trace amounts of C3-coupled product or the di-coupled byproduct, especially at elevated temperatures or extended reaction times.
The logical workflow for achieving regioselectivity is based on exploiting this steric differentiation, as illustrated below.
Figure 1: Decision workflow for the regioselective coupling of this compound.
Protocols for Regioselective Synthesis
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C5-Position
This protocol is optimized to favor arylation at the sterically accessible C5 position, yielding the C5-aryl-3-iodo intermediate, a versatile building block for further diversification.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid of choice (1.1 - 1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder (3.0 equiv)[6]
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the chosen arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the vessel via syringe to create a 4:1 or 5:1 dioxane:water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed, and a new, less polar spot (the mono-coupled product) should appear. The di-coupled product should be minimal to non-existent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the pure 5-aryl-3-iodo-2-methoxyphenylboronic acid.
Protocol 2: Sequential Di-Arylation via C5-Coupling followed by C3-Coupling
This two-step protocol allows for the synthesis of unsymmetrically substituted 3,5-diaryl products.
Step A: Synthesis of the C5-Coupled Intermediate
-
Follow Protocol 1 exactly as written to synthesize and purify the required 5-aryl-3-iodo-2-methoxyphenylboronic acid intermediate.
Step B: Suzuki-Miyaura Coupling at the C3-Position
This step requires more forcing conditions to overcome the steric hindrance at the C3 position.
Materials and Reagents:
-
5-Aryl-3-iodo-2-methoxyphenylboronic acid (from Step A) (1.0 equiv)
-
Second arylboronic acid of choice (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv, 5 mol%)[6]
-
SPhos (0.10 equiv, 10 mol%) or other highly active ligand
-
Cesium Carbonate (Cs₂CO₃) (4.0 equiv)
-
Anhydrous Toluene or CPME (Cyclopentyl methyl ether)
-
Reaction vessel with a reflux condenser
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a reflux condenser under an inert atmosphere, add the C5-coupled intermediate (1.0 equiv), the second arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.10 equiv), and Cs₂CO₃ (4.0 equiv).
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous toluene or CPME via syringe to a concentration of ~0.1 M.
-
Reaction Execution: Heat the mixture to reflux (typically 110 °C for toluene) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction closely by LC-MS. This reaction may require 12-24 hours to proceed to completion.
-
Workup and Purification: Follow the workup and purification steps (6 and 7) as described in Protocol 1 to isolate the final 3,5-diaryl-2-methoxyphenylboronic acid product.
Representative Data and Expected Outcomes
The regioselectivity of these reactions is typically high. The table below presents expected outcomes based on established principles of Suzuki-Miyaura couplings on di-halogenated substrates.[7][8][9]
| Entry | Target Position | Arylboronic Acid (R-B(OH)₂) | Catalyst System | Conditions | Expected Yield | Regioselectivity (C5:C3:Di) |
| 1 | C5 | 4-Methylphenylboronic acid | Pd(OAc)₂ / XPhos | Dioxane/H₂O, 80 °C, 4h | >85% | >98:1:1 |
| 2 | C5 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O, 100 °C, 6h | ~75% | ~90:5:5 |
| 3 | C3 (Sequential) | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene, 110 °C, 18h | >70% (on Step 2) | >95% (di-coupled) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base (e.g., hydrated K₃PO₄). | 1. Use fresh palladium precursor and ligand.2. Ensure solvents are freshly dried and thoroughly degassed by sparging with N₂/Ar.3. Use freshly opened or dried base. |
| Poor Regioselectivity (Di-coupling in Protocol 1) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Ligand is not bulky enough. | 1. Lower the reaction temperature to 60-80 °C.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Switch to a bulkier ligand like RuPhos or tBuXPhos. |
| Decomposition of Boronic Acid | 1. Boronic acids can be unstable to heat (protodeboronation).2. Anhydride formation (trimerization). | 1. Use the minimum effective temperature.2. If the issue persists, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.[10] |
| Incomplete Conversion in Protocol 2 | 1. Steric hindrance at C3 is too great for the coupling partner.2. Catalyst deactivation at high temperature. | 1. Increase catalyst loading to 8-10 mol%.2. Switch to a more robust ligand system known for coupling hindered substrates.3. Ensure the reaction is strictly anaerobic. |
Conclusion
The regioselective cross-coupling of this compound is a powerful strategy for the controlled synthesis of complex, multi-substituted aromatic compounds. By carefully selecting the catalyst system and reaction conditions to exploit the inherent steric differences between the C3 and C5 positions, chemists can achieve excellent control over the reaction outcome. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this versatile building block in their synthetic campaigns.
References
-
ResearchGate. (n.d.). Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Retrieved from [Link]
-
Chemical Reviews. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC. Retrieved from [Link]
-
MIT DSpace. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Nature Portfolio. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Osaka University. (n.d.). Iron-Catalyzed Direct Suzuki–Miyaura Reaction: Theoretical and Experimental Studies on the Mechanism and the Regioselectivity - OUCI. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is.... Retrieved from [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. Retrieved from [Link]
-
ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sci-Hub. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones / Synfacts, 2007 [sci-hub.ru]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Large-Scale Synthesis of Complex Biaryls Utilizing 3,5-Diiodo-2-methoxyphenylboronic Acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the effective utilization of 3,5-Diiodo-2-methoxyphenylboronic acid in large-scale synthetic applications. The primary focus is on its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex, sterically hindered, and poly-substituted biaryl compounds.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for reaction design, and robust protocols for scalable synthesis, ensuring both high yield and purity. Safety protocols and troubleshooting for common scale-up challenges are also addressed in detail.
Introduction: The Strategic Value of this compound
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, a testament to its discovery earning the 2010 Nobel Prize in Chemistry.[4][5]
This compound is a particularly strategic reagent for several reasons:
-
Orthogonal Reactivity: It possesses three distinct reactive sites: a boronic acid and two iodine atoms. The significant difference in reactivity between the C-I bonds and the C-B bond allows for selective coupling.
-
Potential for Sequential Coupling: The two iodine atoms can be addressed in a stepwise manner, enabling the synthesis of complex, unsymmetrical terphenyls and other poly-aromatic systems from a single starting block.
-
Steric Directing Group: The methoxy group at the 2-position provides steric hindrance that can influence the conformation of the resulting biaryl product, a critical factor in designing molecules with specific atropisomeric or conformational properties.[6]
This guide will focus on harnessing these features in a large-scale context, where efficiency, safety, and reproducibility are paramount.
Compound Profile and Handling
Before proceeding with any synthesis, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Source / Notes |
| CAS Number | 1072951-59-7 | [7][8][9] |
| Molecular Formula | C₇H₇BI₂O₃ | [9] |
| Molecular Weight | 403.75 g/mol | [9] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | >150 °C (decomposes) | Typical observation |
| Solubility | Soluble in polar aprotic solvents (Dioxane, THF, DMF), alcohols. Sparingly soluble in water and non-polar hydrocarbons. | [10] |
| Stability | Stable under dry, inert conditions. Organoboron compounds can be sensitive to air and moisture, potentially leading to protodeboronation.[11] | Store under Argon or Nitrogen. |
Safety & Handling: Organoboron compounds are generally considered to have low toxicity but should be handled with care.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Heavy metal waste (palladium) must be collected and disposed of separately.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our title compound) with an organic halide or triflate.[14][15]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimization.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for Di-iodinated Substrates
The presence of two iodine atoms offers a unique synthetic advantage. While a forceful, single coupling to generate a terphenyl is possible, a more elegant approach involves sequential, regioselective coupling. This requires careful control of stoichiometry and reaction conditions.
Caption: Logical workflow for sequential cross-coupling reactions.
To achieve this, the first coupling reaction would typically be run with a slight deficiency of the boronic acid or by carefully controlling the reaction time to favor mono-coupling. After isolation of the intermediate, a second, different aryl halide can be introduced.
Large-Scale Synthesis Protocol: A Model Reaction
This protocol details a general procedure for a large-scale (100g scale) Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction: this compound + 4-Bromoanisole → 4'-(Benzyloxy)-5-iodo-2-methoxy-1,1'-biphenyl
Experimental Workflow Overview
Caption: General experimental workflow for large-scale Suzuki coupling.[14]
Reagents and Equipment
-
Reagents:
-
This compound (100 g, 0.248 mol)
-
4-Bromoanisole (48.7 g, 0.260 mol, 1.05 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.56 g, 0.0025 mol, 1 mol%)
-
SPhos (2.04 g, 0.005 mol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), milled (102.8 g, 0.744 mol, 3.0 equiv)
-
1,4-Dioxane (1 L, anhydrous)
-
Deionized Water (250 mL, degassed)
-
-
Equipment:
-
10 L jacketed glass reactor with mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Appropriate filtration apparatus (e.g., Nutsche filter).
-
Large-scale rotary evaporator or vacuum oven.
-
Detailed Step-by-Step Protocol
-
Inerting the Reactor: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the reactor with this compound (100 g), 4-Bromoanisole (48.7 g), milled Potassium Carbonate (102.8 g), Palladium(II) Acetate (0.56 g), and SPhos (2.04 g).
-
Causality Note: Milled K₂CO₃ is used to increase its surface area and reactivity.[10] SPhos is a bulky phosphine ligand that promotes high catalytic activity, which is crucial for achieving full conversion on a large scale.
-
-
Solvent Addition: Add the anhydrous 1,4-Dioxane (1 L) followed by the degassed deionized water (250 mL).
-
Causality Note: A mixed aqueous/organic solvent system is often necessary to dissolve both the organic reactants and the inorganic base, accelerating the reaction.[10] Solvents must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Begin vigorous stirring and slowly heat the reaction mixture to 80-90 °C using the circulator.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it via HPLC or TLC. The reaction is typically complete within 8-16 hours.
-
Cooling and Quenching: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Work-up and Extraction:
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional dioxane or ethyl acetate.
-
Transfer the filtrate to a large separatory funnel or reactor equipped for liquid-liquid extraction.
-
Add 1 L of deionized water and 1 L of ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with 500 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
For large-scale purification, recrystallization is preferred over chromatography. A suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) should be developed at a small scale first.
-
-
Drying: Dry the purified solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Optimization and Troubleshooting for Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Stalling | 1. Deactivated catalyst (oxygen exposure).2. Insufficient base strength or solubility.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Use a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., DMF/water) to improve solubility.[10][16]3. Increase temperature to 90-100 °C, ensuring solvent integrity. |
| Formation of Homocoupling Side Product (Ar-Ar) | 1. Reaction run for too long after completion.2. Oxygen contamination. | 1. Monitor reaction closely and stop heating once starting material is consumed.2. Improve inerting procedures. |
| Protodeboronation (Loss of B(OH)₂ group) | 1. Presence of excess water or acid.2. Prolonged heating. | 1. Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic impurities.2. Minimize reaction time. |
| Difficult Purification (Dark color, persistent impurities) | 1. Palladium black formation.2. Degradation of starting materials or product. | 1. After reaction, consider a charcoal treatment or filtration through a dedicated metal scavenger cartridge.2. Ensure temperature control is precise; avoid overheating. |
Conclusion
This compound is a powerful and versatile building block for the large-scale synthesis of complex biaryl and terphenyl structures. Its successful application hinges on a solid understanding of the Suzuki-Miyaura catalytic cycle and careful attention to reaction parameters. By implementing robust protocols that emphasize inert atmosphere control, appropriate selection of catalyst/ligand/base systems, and diligent monitoring, researchers can reliably scale this chemistry to produce high-value compounds for the pharmaceutical and materials science industries. The potential for sequential coupling further elevates its utility, opening avenues for constructing highly complex and diverse molecular architectures.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
- ResearchGate. (n.d.). Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
- ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
- ResearchGate. (n.d.). Optimization for the Suzuki-Miyaura reaction between iodobenzene and phenyl boronic acid catalyzed by PPI encapsulated Cu-Ni-Pd trimetallic NP.
- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene and phenylboronic acid a.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, toluene/H2O/ MeOH, reflux.
- PMC. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
- ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments.[a].
- AIR Unimi. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molbank.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Wikipedia. (n.d.). Organoboron chemistry.
- ACS Publications. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development.
- praxis-updates.com. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
- Royal Society of Chemistry. (n.d.).
- GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry.
- BLD Pharm. (n.d.). 1257793-14-8|(3-Iodo-2-methoxyphenyl)boronic acid.
- ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our....
- National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
- National Academic Digital Library of Ethiopia. (n.d.).
- Norwegian Research Information Repository - NTNU. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- BLDpharm. (n.d.). 1072951-59-7|(3,5-Diiodo-2-methoxyphenyl)boronic acid.
- ResearchGate. (n.d.). 2,3‐Diiodo‐6‐methoxyphenylboronic acid 19 via Directed Metal‐Iodine....
- MDPI. (n.d.).
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel).
- ChemScene. (n.d.). 1072951-59-7 | (3,5-Diiodo-2-methoxyphenyl)boronic acid.
- ChemScene. (n.d.). 1072951-59-7 | (3,5-Diiodo-2-methoxyphenyl)boronic acid.
- PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
Sources
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- 6. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1072951-59-7|(3,5-Diiodo-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
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- 10. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling of 3,5-Diiodo-2-methoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-Diiodo-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the undesired homocoupling byproduct, 2,2'-dimethoxy-3,3',5,5'-tetraiodobiphenyl. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols to enhance the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem with my this compound coupling reaction?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dimethoxy-3,3',5,5'-tetraiodobiphenyl. This side reaction is problematic for two primary reasons:
-
Reduced Yield: It consumes your boronic acid starting material, which directly lowers the potential yield of your desired cross-coupled product.
-
Purification Challenges: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making its removal by standard purification techniques like column chromatography difficult and time-consuming.
The substrate , this compound, is particularly susceptible due to its steric hindrance and electronic properties. The bulky iodine atoms and the methoxy group can influence the kinetics of the catalytic cycle, potentially favoring the homocoupling pathway under suboptimal conditions.
Q2: What are the primary mechanistic pathways that lead to homocoupling, and how can I counter them?
A2: There are two predominant mechanisms responsible for boronic acid homocoupling in palladium-catalyzed reactions:
-
Oxygen-Mediated Homocoupling: This is the most common pathway. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[4][5] A crucial step to prevent this is the rigorous exclusion of oxygen.[6][7]
-
Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), an initial reduction to the active Pd(0) species is required.[4] If this reduction is inefficient, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid.[3][4]
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling of this compound.
Issue 1: Significant formation of the homocoupled byproduct is observed by LC-MS or TLC.
This is a clear indication that one of the homocoupling pathways is dominant. The following workflow will help you systematically address the potential causes.
Troubleshooting Workflow: Isolating the Cause of Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Step 1: Rigorous Exclusion of Oxygen
The presence of dissolved oxygen is a primary driver of homocoupling.[2][3][7] Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.
Protocol 1: Solvent Degassing by Inert Gas Sparging
-
Assemble your reaction vessel with the solvent(s).
-
Insert a long needle connected to a source of inert gas (Nitrogen or Argon) so that it is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for a minimum of 20-30 minutes.[2] A subsurface sparge is highly effective.[6][8]
-
After sparging, remove the needles and maintain a positive pressure of the inert gas over the reaction mixture for the duration of the experiment.
For even more stringent oxygen removal, especially for highly sensitive reactions, the freeze-pump-thaw method is recommended. [2]
Step 2: Re-evaluating Your Catalyst System
The choice of palladium source and ligand is paramount, especially when dealing with a sterically hindered substrate like this compound.
Palladium Source
-
Recommendation: Utilize a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald or PEPPSI-type precatalysts).[4] These are designed for clean and efficient generation of the active Pd(0) species, minimizing the amount of free Pd(II) that can initiate homocoupling.[4]
Ligand Selection
The ligand stabilizes the palladium center and modulates its reactivity. For sterically demanding couplings, the right ligand can dramatically suppress side reactions.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][9] Their steric bulk hinders the formation of intermediates that lead to homocoupling, while their electron-donating nature facilitates the desired reductive elimination step.[10][11]
| Ligand Family | Key Features | Recommended for |
| Buchwald Ligands | Bulky, electron-rich biaryl phosphines. | Sterically hindered substrates, improving reaction rates and suppressing side reactions.[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable Pd-complexes. | Enhancing catalyst stability and activity, particularly with less reactive coupling partners.[10] |
Step 3: Optimizing Reaction Parameters
Fine-tuning the reaction conditions can significantly shift the balance away from homocoupling.
Base Selection
The base activates the boronic acid for transmetalation, but an overly strong base can promote side reactions.[12]
-
Recommendation: Weaker inorganic bases are generally preferred to minimize homocoupling.[1] Screen bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF). These are often less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1]
Solvent System
The solvent influences the solubility of reagents and the stability of catalytic intermediates.[13]
-
Recommendation: Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1] The choice of solvent can impact catalyst activity and selectivity, so screening may be necessary.[13]
Temperature Control
Higher temperatures can accelerate side reactions more than the desired cross-coupling.[1]
-
Recommendation: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Start with milder conditions (e.g., 60-80 °C) and only increase the temperature if the reaction is sluggish.
Step 4: Procedural Modifications
Simple changes to how you set up the reaction can have a large impact.
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[1]
-
Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[7] This can ensure the catalytic cycle is initiated and the concentration of the active catalyst is optimal before the boronic acid is introduced.
Analytical and Purification Strategies
Q3: How can I accurately quantify the amount of homocoupling byproduct?
A3: Quantitative analysis is crucial for effective optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a method that gives good separation between your starting materials, desired product, and the homocoupled byproduct. Using a UV detector and a reference standard for the homocoupling product will allow for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if your compounds are volatile and thermally stable. It provides both retention time and mass data for confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantification if there are unique, well-resolved signals for both the desired product and the byproduct. Integration of these signals against an internal standard will provide a ratio of the two compounds.
Q4: My reaction still produces a small amount of the homocoupling byproduct. What are the best strategies for purification?
A4: Even with optimization, complete elimination of the byproduct may not be possible.
-
Crystallization: If your desired product is a solid, crystallization is often the most effective method for removing structurally similar impurities. Screen a variety of solvent systems to find one that selectively precipitates your product while leaving the homocoupling impurity in the mother liquor.
-
Preparative HPLC: While resource-intensive, reversed-phase preparative HPLC can often provide the necessary resolution to separate the desired product from the homocoupling byproduct, especially on a smaller scale.
-
Boronic Acid Scavenging: If unreacted this compound is also a purification issue, consider washing the crude organic extract with a basic aqueous solution. The boronic acid is acidic and will be extracted into the aqueous phase.[6]
Mechanistic Visualization
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing oxygen-mediated homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Oxygen-mediated boronic acid homocoupling pathway.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2118-2122.
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- National Institutes of Health. (2022).
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Preventing Protodeboronation of 3,5-Diiodo-2-methoxyphenylboronic acid
Introduction:
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3,5-Diiodo-2-methoxyphenylboronic acid in their synthetic workflows. This valuable building block, while instrumental in constructing complex molecular architectures, is susceptible to a common side reaction known as protodeboronation. This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of desired products and complicate purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate protodeboronation and optimize your reaction outcomes. The information herein is grounded in established mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Low Yields and Unwanted Byproducts
Question 1: I am observing a significant amount of 1,3-diiodo-2-methoxybenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
Answer:
The formation of 1,3-diiodo-2-methoxybenzene is a classic indicator of protodeboronation. This compound is particularly prone to this side reaction due to its electron-rich nature. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the aromatic ring, making the carbon-boron bond more susceptible to cleavage.
Protodeboronation is often catalyzed by factors prevalent in Suzuki-Miyaura coupling conditions, namely the presence of a base, water, and elevated temperatures.[1][2] The reaction can proceed through different mechanisms depending on the pH of the reaction medium.[1] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form, which can then be protonated by water or other protic sources, leading to the undesired byproduct.[1][3][4]
Key Factors Influencing Protodeboronation:
| Factor | Influence on Protodeboronation | Recommended Mitigation Strategy |
| Base | Strong bases and high pH accelerate the formation of the reactive boronate species.[3][4][5] | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KOAc) instead of strong bases like NaOH or KOH.[6] |
| Temperature | Higher temperatures increase the rate of protodeboronation.[7][8] | Run the reaction at the lowest effective temperature. Consider using a more active catalyst that allows for lower reaction temperatures. |
| Water | Water acts as a proton source for the protodeboronation reaction.[8][9] | While some water is often necessary for the Suzuki coupling, excessive amounts should be avoided. Use anhydrous solvents and consider adding molecular sieves.[6] |
| Reaction Time | Prolonged reaction times increase the likelihood of protodeboronation. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Palladium Catalyst/Ligand | Bulky phosphine ligands on the palladium catalyst can paradoxically promote protodeboronation.[2][9] | Screen different palladium sources and ligands. Pd₂(dba)₃ has been shown to cause less protodeboronation than Pd(OAc)₂.[2][9] Less bulky ligands may be advantageous. |
dot
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Can I use a boronic ester derivative to prevent protodeboronation?
A: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, is a common and often effective strategy to enhance stability.[10][11][12] Boronic esters are generally less susceptible to protodeboronation under basic conditions.[12][13] However, it's important to note that this is not a universal solution. The stability conferred by esterification is highly dependent on the specific diol used to form the ester.[5][11] While five-membered ring esters like pinacol boronates generally offer good protection, some six-membered ring esters can actually undergo protodeboronation more rapidly than the parent boronic acid.[11][12]
Another strategy is the use of "slow-release" systems like MIDA boronates or trifluoroborates.[1] These derivatives release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[1]
Q2: How can I detect and quantify the extent of protodeboronation in my reaction mixture?
A: The most common methods for detecting and quantifying protodeboronation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. You can integrate the signals corresponding to the aromatic protons of your desired product, the protodeboronated byproduct (1,3-diiodo-2-methoxybenzene), and any remaining starting material to determine their relative ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for monitoring the progress of your reaction. You can track the disappearance of your starting material and the appearance of your product and byproduct. With appropriate calibration, you can also obtain quantitative data.
-
Gas Chromatography (GC): If your compounds are sufficiently volatile and thermally stable, GC can also be used for quantitative analysis.
For more complex mixtures or when high accuracy is required, specialized analytical techniques like hydrophilic interaction liquid chromatography (HILIC) may be employed to separate the boronic acid from its ester and other components.[14]
Q3: My this compound has been stored for a while. Could it have degraded?
A: Yes, arylboronic acids can degrade over time, especially if not stored under optimal conditions. Exposure to moisture and air can lead to the formation of boroxines (anhydrides of boronic acids) and can also facilitate slow protodeboronation. It is always best to store boronic acids in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Before use, it is good practice to check the purity of the boronic acid by NMR or another analytical technique. If significant degradation is observed, purification may be necessary.
Q4: What are the best methods for purifying my final product to remove the protodeboronated byproduct?
A: Separating the desired coupled product from the protodeboronated byproduct (1,3-diiodo-2-methoxybenzene) can sometimes be challenging due to similar polarities. Here are some effective purification strategies:
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically used.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities.[15]
-
Aqueous Extraction: If there are residual unreacted boronic acids, a basic wash (e.g., with dilute NaOH) can be used to extract the acidic boronic acid into the aqueous layer as its water-soluble boronate salt.[15][16]
dot
Caption: Troubleshooting workflow for protodeboronation.
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a general guideline. Optimal conditions may vary depending on the specific coupling partner.
Materials:
-
This compound
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried flask, add the aryl halide, this compound (1.1-1.5 equivalents), base, and a stir bar.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction flask via syringe, followed by the remaining anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Li, Y., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. Available at: [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
ResearchGate. (2017). A general protodeboronation reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Schmidt, J. P., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
-
ResearchGate. (2017). The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? Available at: [Link]
-
Reddit. (2022). For the pro's (Suzuki). Available at: [Link]
-
Denmark, S. E., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]
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- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 3,5-Diiodo-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,5-Diiodo-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for optimizing catalyst loading and overall reaction performance.
As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring that every procedure is a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this substrate?
A1: For a new or challenging reaction, a higher initial catalyst loading is often recommended to ensure conversion, which can then be optimized downward.[1] A typical starting point for palladium catalyst loading ranges from 1 to 5 mol%.[1] For routine couplings with reactive aryl iodides, loadings can often be reduced to well below 1 mol%.[2] Given that this compound possesses two reactive C-I bonds, starting with a loading of 1-2 mol% of the palladium source is a robust baseline for initial experiments.
Q2: Which palladium catalysts and ligands are most effective for this type of substrate?
A2: The choice of catalyst and ligand is critical for success.
-
Palladium Source: Simple palladium(II) salts like Pd(OAc)₂ or PdCl₂ are cost-effective but require in situ reduction to the active Pd(0) species.[3] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used directly but may have lower stability. Modern, air-stable pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often highly effective for challenging substrates as they facilitate the crucial oxidative addition step.[1][4]
-
Ligands: The reactivity of aryl halides generally follows the trend I > Br > Cl.[1][2] While aryl iodides are the most reactive, the steric hindrance from the ortho-methoxy group and the two adjacent iodine atoms may still necessitate a well-chosen ligand. Sterically demanding and electron-rich phosphine ligands are known to increase the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition and facilitating reductive elimination.[4] For this substrate, ligands like SPhos, RuPhos, or XPhos are excellent candidates to start with.[3]
Q3: How does the di-iodo nature of the substrate affect the reaction and potential for sequential coupling?
A3: The presence of two iodine atoms introduces both challenges and opportunities.
-
Double Coupling: If the goal is to couple both positions, a higher equivalent of the coupling partner (e.g., >2.2 equivalents of the aryl halide) and sufficient catalyst loading will be required to drive the reaction to completion.
-
Selective Mono-Coupling: Achieving selective mono-arylation can be challenging because the two iodine atoms are in electronically similar environments. Site-selectivity in dihalogenated systems is often influenced by the catalyst system itself.[5][6] To favor mono-coupling, one can use a sub-stoichiometric amount of the aryl halide partner (e.g., 0.95 equivalents). However, this will likely result in a mixture of starting material, mono-adduct, and di-adduct, requiring careful purification. The choice of ligand and reaction conditions can sometimes influence the selectivity by altering the steric and electronic properties of the palladium catalyst.[5]
Q4: Besides catalyst loading, what are the most critical parameters to control for this reaction?
A4: Several factors are crucial for a successful Suzuki-Miyaura coupling:
-
Base: The base is essential for activating the boronic acid in the transmetalation step.[1] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the outcome.[1] For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[1][7]
-
Solvent: The solvent affects the solubility of reagents, reaction kinetics, and catalyst stability.[8][9][10] A solvent screen including common options like Toluene, Dioxane, THF, or DMF, often in combination with water, is highly recommended during optimization.[1][9]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to deactivation.[1][11] Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.[11][12]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue: Low or No Product Yield
Q: My reaction shows low or no conversion, and I've confirmed my starting materials are present via TLC/LCMS. What are the primary causes?
A: When facing low or no yield, a systematic check of the reaction's fundamental components is the first step.
-
Catalyst Inactivity: The most common issue is the failure to generate the active Pd(0) catalyst. If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), the in situ reduction may be inefficient.[3][11] Ensure your phosphine ligand is not oxidized and that the reaction conditions are suitable for reduction.[3] Using a pre-formed, air-stable Pd(0) pre-catalyst can often resolve this.
-
Oxygen Contamination: Oxygen is a potent poison for Pd(0) catalysts.[1] It can lead to the formation of inactive palladium oxides or cause oxidative degradation of your phosphine ligands. Ensure your solvent is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and the reaction is maintained under a strictly inert atmosphere.[12]
-
Reagent Purity: Impurities in starting materials, particularly the boronic acid or aryl halide, can act as catalyst poisons.[1] Additionally, some boronic acids have limited stability and can degrade upon storage.[13] Ensure your this compound is pure and dry.
-
Sub-optimal Base or Solvent: The combination of base and solvent is critical.[9] An inappropriate base may not be strong or soluble enough to facilitate transmetalation. A poor solvent choice can lead to low solubility of reagents or catalyst instability.[8]
Q: I've addressed the common issues above, but my yield is still low. Should I simply increase the catalyst loading?
A: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be a pragmatic step to achieve conversion, especially for a difficult coupling.[1] However, this is often a workaround rather than a solution. Before increasing the loading, consider a small screen of other parameters that profoundly influence catalyst turnover:
-
Ligand Screening: The initial ligand may not be optimal. Test a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, SPhos, XPhos, RuPhos).[3] The right ligand can dramatically improve catalytic activity, allowing for lower catalyst loadings.[4][14]
-
Temperature: Suzuki reactions are often sensitive to temperature.[15] If your reaction is sluggish at a lower temperature (e.g., 80°C), increasing it to 100-110°C (solvent permitting) can significantly increase the reaction rate.[12]
-
Base and Solvent Re-evaluation: As mentioned, these are critical. Trying a stronger base like K₃PO₄ or Cs₂CO₃, or a different solvent system (e.g., dioxane/water vs. toluene/water) can have a dramatic effect.[9][12]
Issue: Catalyst Deactivation
Q: My reaction mixture starts off as a clear solution but slowly turns black, and the reaction stalls. What does this indicate?
A: The formation of a black precipitate is a classic sign of catalyst deactivation, where the active, soluble Pd(0) catalyst aggregates into inactive palladium black.[1] This often happens when the ligand dissociates from the metal center, leaving the palladium atoms unprotected and prone to aggregation.[1]
Q: How can I prevent the formation of palladium black and keep my catalyst active?
A: Preventing aggregation hinges on stabilizing the active Pd(0) species.
-
Use Robust Ligands: Bulky, electron-rich monodentate phosphine ligands (like Buchwald-type ligands) or certain bidentate ligands with appropriate bite angles (like Xantphos) are designed to form stable complexes with palladium, preventing dissociation and aggregation.[3][4]
-
Maintain Ligand-to-Palladium Ratio: Using a slight excess of the ligand (e.g., a Ligand:Pd ratio of 1.1:1 to 2:1) can help ensure that the palladium center remains coordinated and stabilized throughout the catalytic cycle. However, a large excess of ligand can sometimes inhibit the reaction.[3]
-
Ensure Strict Inert Conditions: As mentioned, oxygen can degrade ligands, leading to catalyst destabilization.[1] Rigorous degassing is paramount.
Issue: Formation of Side Products
Q: I'm observing a significant amount of a biaryl byproduct derived from the boronic acid itself. What is this and how can I minimize it?
A: This side product is the result of homocoupling , where two molecules of the boronic acid react to form a symmetrical biaryl. This process is often promoted by the presence of oxygen and a base.[8][13] The mechanism can involve a Pd(II) species, which is reduced to Pd(0) by coupling two boronic acid molecules.[13] To minimize homocoupling:
-
Improve Degassing: This is the most critical factor. The less oxygen present, the lower the rate of oxidative homocoupling.[8][13]
-
Use High-Purity Pd Source: Ensure your palladium pre-catalyst is not partially oxidized.
-
Order of Addition: Adding the palladium catalyst last to the fully assembled and degassed mixture of substrates, base, and solvent can sometimes help.
Q: My boronic acid starting material is being consumed, but not forming the desired product. What could be the cause?
A: This is likely due to protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This side reaction is often promoted by aqueous basic conditions. To mitigate protodeboronation:
-
Use Anhydrous Conditions: If possible, using anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄) can reduce the rate of this side reaction.
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.[1]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible, as prolonged exposure to the reaction conditions can increase the extent of protodeboronation.
Part 3: Protocols and Data
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction
This protocol provides a robust starting point. Optimization will likely be required for specific coupling partners.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Assembly: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.1 eq for mono-coupling, 2.2 eq for double-coupling), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%) and the ligand if needed. Add these to the reaction mixture under a positive flow of inert gas. Alternatively, add the catalyst as a solution in a small amount of degassed solvent.
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 85-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, GC/MS, or LC/MS.[16][17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution in vacuo and purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[18][19]
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Parameter | Recommended Options | Catalyst Loading (mol%) | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos Precatalyst | 1.0 - 2.0 | A range from simple salts to advanced pre-catalysts allows for a broad screen of catalyst activation and stability.[3] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, Xantphos | 1.1 - 2.2 (Ligand:Pd ratio) | Screen includes a basic phosphine, bulky monodentate ligands for challenging couplings, and a bidentate ligand.[3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | Varying base strength can significantly alter transmetalation efficiency and reaction rate.[1][9] |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (10:1), THF/H₂O (4:1), DMF | N/A | Solvents impact solubility and catalyst stability; a biphasic system is common for Suzuki reactions.[8][9][12] |
| Temperature | 80 °C, 100 °C | N/A | Temperature is a key kinetic parameter; higher temperatures can overcome activation barriers but may increase side reactions.[12][15] |
Part 4: Key Mechanistic Concepts & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, which are essential for understanding how different parameters affect the overall process.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving common issues leading to low reaction yields.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Part 5: References
-
Wikipedia. (2024). Cross-coupling reaction. [Link]
-
Arpad, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]
-
Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Dong, Y., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Application Note. [Link]
-
Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. [Link]
-
Pérez-Ramírez, J., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
Hein, J. E. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Ph.D. Dissertation. [Link]
-
Nolan, S. P., et al. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Organ, M. G., et al. (2016). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]
-
Bahrami, K. & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Whitwood, A. C. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Majumdar, K. C., et al. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. [Link]
-
Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...[Link]
-
Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2001). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
Chem Reactor. (2022). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. [Link]
-
Neri, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Morken, J. P., et al. (2012). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. reddit.com [reddit.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. vapourtec.com [vapourtec.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
effect of temperature on 3,5-Diiodo-2-methoxyphenylboronic acid coupling efficiency
Topic: Optimizing Coupling Efficiency of 3,5-Diiodo-2-methoxyphenylboronic Acid with Temperature
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the nuanced effects of temperature on the Suzuki-Miyaura coupling efficiency of this compound. As a sterically hindered and di-halogenated substrate, its behavior presents unique challenges and opportunities for optimization. This document will move beyond generic protocols to explain the causal relationships between your experimental choices and outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield at a standard temperature of 80 °C. What are the likely causes?
A1: A low yield at a standard temperature with this specific substrate often points to a conflict between electronic activation and steric hindrance. The two iodine atoms make the C-I bonds highly reactive towards the initial oxidative addition step with the Pd(0) catalyst.[1] However, the bulky iodine atoms, combined with the ortho-methoxy group, create significant steric congestion around the palladium center. This can severely impede the subsequent, crucial steps of the catalytic cycle:
-
Transmetalation: The transfer of the aryl group from boron to the palladium complex can be sterically hindered.
-
Reductive Elimination: The final step, where the new C-C bond is formed, can be difficult if the bulky groups prevent the coupling partners from achieving the necessary proximity on the metal center.[2]
At 80 °C, you may not be providing enough thermal energy to overcome the activation barrier for these sterically demanding steps, even though the initial oxidative addition is likely fast. Essentially, the catalyst may be forming the initial Pd(II) intermediate but then stalling.
Q2: When I increase the temperature to >110 °C, I see a complex mixture of byproducts and catalyst decomposition (palladium black). How does high temperature lead to this?
A2: While higher temperatures are often necessary to overcome the steric issues mentioned above, excessive heat can accelerate undesirable side reactions and catalyst degradation.[3]
-
Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a proton from the solvent (often water) or other sources.[2][4] This process is temperature-dependent and consumes your starting material.
-
Homocoupling: At elevated temperatures, the boronic acid can couple with itself to form a biaryl byproduct.[4][5] This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this pathway.
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, have a finite thermal stability.[3] At high temperatures, the ligands can dissociate, leading to the aggregation of Pd(0) into inactive palladium black, which effectively stops the catalytic cycle.[4]
For this compound, the challenge is finding a thermal "sweet spot" that is hot enough to drive the sterically hindered steps but not so hot that it promotes rapid side reactions or catalyst death.
Q3: I am observing a mixture of mono- and di-substituted products. How can I use temperature to control selectivity?
A3: This is a classic challenge with di-halogenated substrates. The first iodine is generally more reactive and will couple preferentially. Achieving the second coupling requires overcoming even greater steric hindrance.
-
Lower Temperatures (e.g., 50-70 °C): Running the reaction at a lower temperature for a shorter duration can favor the formation of the mono-coupled product. At these temperatures, there may be insufficient energy to efficiently drive the second, more sterically demanding coupling.
-
Higher Temperatures (e.g., 90-120 °C): To favor the di-coupled product, higher thermal energy is required.[6] However, this must be balanced against the risk of side reactions. A carefully selected, thermally stable catalyst/ligand system is paramount for success here.
Temperature is a powerful but blunt tool for selectivity. It should be optimized in conjunction with other parameters like reaction time, stoichiometry of the coupling partner, and catalyst loading.
Troubleshooting Guide: Temperature Optimization Workflow
This section provides a systematic approach to diagnosing and solving temperature-related issues for the coupling of this compound.
Issue: Low Conversion or Stalled Reaction
If your reaction stalls with significant starting material remaining, the primary hypothesis is that the activation energy for a key catalytic step (likely transmetalation or reductive elimination) is not being met.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Data Interpretation: Expected Outcomes of a Temperature Screen
The table below summarizes potential results from a temperature optimization experiment and their likely interpretations. This serves as a self-validating system for your experimental choices.
| Temperature Range | Expected Yield of Desired Product | Dominant Side Products | Interpretation & Next Steps |
| Low (RT - 60°C) | Very Low / None | Unreacted Starting Materials | Insufficient energy to overcome steric hindrance. This range may be useful if selective mono-coupling is desired.[7] |
| Medium (70°C - 100°C) | Moderate to High | Protodeboronation, trace homocoupling | This is often the optimal range. The goal is to find the lowest temperature in this range that provides a reasonable reaction rate to maximize catalyst lifetime and minimize side reactions.[8] |
| High (>110°C) | Decreasing or Variable | Significant protodeboronation, homocoupling, dehalogenation, catalyst decomposition (Pd black) | The rate of side reactions and/or catalyst decomposition is outpacing the rate of productive coupling.[9] This temperature is too high for the current catalyst/ligand/solvent system. A more thermally robust system is required if this temperature is necessary. |
Experimental Protocols
Protocol 1: Parallel Temperature Optimization Screen
This protocol details a robust method for determining the optimal temperature for your coupling reaction.
Objective: To identify the temperature that provides the highest yield of the desired coupled product while minimizing side reactions.
Materials:
-
This compound
-
Aryl halide/triflate coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)
-
Reaction vials suitable for heating (e.g., microwave vials with stir bars)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating blocks or oil baths set to 60°C, 80°C, 100°C, and 120°C
Procedure:
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, charge four separate reaction vials with this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling), and the base (2.0 - 3.0 equiv).
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand (if separate) in the degassed organic solvent. Add the appropriate volume of the catalyst solution to each vial (typically 1-5 mol% Pd).
-
Solvent Addition: Add the degassed solvent mixture to each vial to achieve the desired concentration (typically 0.1 M).
-
Sealing and Heating: Securely cap the vials. Place one vial in each of the pre-heated blocks/baths. Start a timer.
-
Reaction Monitoring: After set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of product and byproducts.[10][11]
-
Analysis: Once the reaction is deemed complete or has stalled, cool all vials to room temperature. Work up the reactions identically. Purify the product and calculate the isolated yield for each temperature. Compare these results to determine the optimal temperature.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to rational troubleshooting.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][8]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
MDPI. (2020). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]
-
Hein, J. (2024). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
RSC Publishing. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. vapourtec.com [vapourtec.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Overcoming Low Conversion Rates with 3,5-Diiodo-2-methoxyphenylboronic Acid
Welcome to the technical support center for researchers utilizing 3,5-Diiodo-2-methoxyphenylboronic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and field-proven insights to address the common challenge of low conversion rates in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our focus is on providing not just protocols, but a foundational understanding of the reaction dynamics to empower you to optimize your specific system.
Frequently Asked Questions (FAQs)
Here we address the most pressing questions regarding the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in very low yields. What are the most likely causes?
A: Low conversion rates with this substrate are typically due to a combination of factors related to its structure. The primary challenges are significant steric hindrance and potential for side reactions. The two iodine atoms and the methoxy group ortho to the boronic acid create a sterically crowded environment around the reactive site, which can slow down key steps in the catalytic cycle.[1][2] Additionally, boronic acids, in general, can be prone to undesired side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4]
Q2: What is protodeboronation and how can I minimize it?
A: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3] This process can be catalyzed by the base used in the reaction or even by the palladium catalyst itself.[4] To minimize it, consider using a less nucleophilic base, ensuring your reaction is run under strictly anhydrous conditions (unless a specific water/solvent mixture is intended), and potentially using a more stable derivative of the boronic acid, such as a pinacol ester or a MIDA boronate ester, which can provide a "slow release" of the boronic acid under the reaction conditions.[3][5][6]
Q3: Could the quality of my this compound be the issue?
A: Absolutely. The purity of the boronic acid is critical for the success of a Suzuki-Miyaura coupling.[7] Impurities can poison the palladium catalyst or participate in unwanted side reactions, both of which will lower your yield.[7] Boronic acids can also degrade over time, especially if exposed to air and moisture.[8] It is always recommended to use a fresh, high-purity batch of the boronic acid for best results.
Q4: I see a lot of my starting aryl halide remaining. What does this suggest?
A: Unreacted aryl halide often points to a problem with one of the initial steps of the catalytic cycle, most commonly the oxidative addition of the aryl halide to the Pd(0) catalyst. This could be due to an inactive catalyst or reaction conditions that are not sufficiently forcing for a challenging substrate.[9] Alternatively, if the transmetalation step (transfer of the aryl group from boron to palladium) is too slow due to steric hindrance, the catalyst may be tied up as the palladacycle intermediate, preventing further reaction with the aryl halide.
In-Depth Troubleshooting Guides
The Challenge of Steric Hindrance
The structure of this compound presents a significant steric challenge. The two large iodine atoms and the methoxy group flanking the boronic acid impede the approach of the palladium catalyst, which is necessary for the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][10]
To understand where the bottleneck may be occurring, it is helpful to visualize the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
With sterically hindered substrates like this compound, the "Transmetalation" step is often rate-limiting.
Strategic Selection of Reaction Components
A logical workflow is essential for troubleshooting. Start by ensuring the quality of your reagents and the integrity of your reaction setup before moving to optimize reaction parameters.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often insufficient.[9] The key is to use a palladium source with a bulky, electron-rich ligand that can promote both the oxidative addition and the subsequent, sterically-hindered reductive elimination step.[1][11]
| Catalyst System Component | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., XPhos Pd G3) | Precatalysts offer better stability and controlled release of the active Pd(0) species.[2] |
| Ligand Type | Bulky, electron-rich biaryl phosphines or N-heterocyclic carbenes (NHCs) | These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the difficult reductive elimination from a crowded Pd(II) intermediate.[1][10] |
| Specific Ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃ | These have demonstrated high efficacy in couplings involving di-ortho-substituted substrates.[1][2] |
| Catalyst Loading | 1-5 mol% | For particularly challenging substrates, increasing the catalyst loading may be necessary.[2] |
The choice of base and solvent is interdependent and crucial for activating the boronic acid and facilitating the catalytic cycle.[12][13]
| Parameter | Recommendation | Rationale |
| Base | Stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][11][14] For very hindered systems, t-BuOK may be required.[10] | A stronger base is needed to form the more reactive boronate species, which is essential for the transmetalation step, especially with sterically hindered boronic acids.[15] |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, Toluene, or THF.[1][2] Often used with a small amount of water. | These solvents effectively dissolve the organic reagents and the palladium complex. The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[4] |
| Temperature | Elevated temperatures (80-120 °C) | More forcing conditions are often required to overcome the high activation energy associated with sterically hindered substrates.[1][16] |
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult substrates like this compound.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Reagent Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the vial and place it in a preheated heating block. Stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion.
Protocol 2: Utilizing Boronic Acid Surrogates for Improved Stability
If protodeboronation is a suspected issue, using an air-stable MIDA boronate ester of this compound can provide a slow release of the boronic acid, minimizing its decomposition over the course of the reaction.[5][6]
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate ester of this compound (1.1 equiv), and a base like K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 5:1 dioxane/H₂O to achieve a concentration of 0.1 M.
-
Reaction and Analysis: Seal the vial, heat to 60-100 °C, and monitor the reaction as described in Protocol 1. The slower release of the boronic acid from the MIDA ester under these conditions can lead to significantly higher yields for unstable boronic acids.[5]
By systematically evaluating and optimizing these key parameters, researchers can successfully overcome the challenges associated with the use of sterically hindered substrates like this compound and achieve higher conversion rates in their Suzuki-Miyaura cross-coupling reactions.
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Protodeboronation. Wikipedia.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Typical error analysis of Suzuki coupling reactions. (a) Chirality... ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Biaryl Synthesis: Validating the Use of 3,5-Diiodo-2-methoxyphenylboronic Acid in Suzuki-Miyaura Couplings
Introduction: The Enduring Importance of Biaryl Scaffolds
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. These structures are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals, where the controlled spatial arrangement of two aryl rings is crucial for biological activity and material properties.[1][2][3] The development of efficient and versatile methods for their synthesis is therefore of paramount importance. Among the arsenal of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and widely adopted strategy due to its broad functional group tolerance and the relatively low toxicity of its organoboron reagents.[4][5][6]
This guide provides a comprehensive validation of the use of a sterically encumbered and highly functionalized building block, 3,5-Diiodo-2-methoxyphenylboronic acid , in the synthesis of complex biaryl structures. We will present a detailed experimental protocol and objectively compare its performance against two alternative synthetic strategies: the Hiyama cross-coupling and a direct C-H arylation approach. This analysis will be supported by experimental data, mechanistic insights, and a discussion of the practical considerations for researchers in drug development and synthetic chemistry.
The Suzuki-Miyaura Coupling: A Gold Standard for C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate.[5][6] The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency, particularly when dealing with sterically hindered substrates.[8][9][10] The synthesis of biaryls with multiple ortho-substituents, such as those derived from this compound, presents a significant synthetic challenge due to steric hindrance impeding both the oxidative addition and reductive elimination steps.[1][8][9]
Validation Study: Suzuki-Miyaura Coupling of this compound
The di-iodo and ortho-methoxy functionalities of this compound make it a valuable precursor for the synthesis of complex, multi-functionalized biaryls. The two iodine atoms provide orthogonal handles for subsequent cross-coupling reactions, allowing for the stepwise construction of highly elaborate molecular architectures.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-tert-butylphenyl)-3,5-diiodo-1-methoxybenzene.
Materials:
-
This compound
-
1-bromo-4-tert-butylbenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask was added this compound (404 mg, 1.0 mmol), 1-bromo-4-tert-butylbenzene (213 mg, 1.0 mmol), Pd(dppf)Cl2 (22 mg, 0.03 mmol, 3 mol%), and potassium carbonate (414 mg, 3.0 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) were added via syringe.
-
The reaction mixture was heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 98:2) to afford the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst and Ligand (Pd(dppf)Cl2): The choice of a bulky, electron-rich phosphine ligand such as dppf is crucial for facilitating the coupling of sterically hindered substrates.[8] These ligands promote the reductive elimination step and stabilize the palladium catalyst.
-
Base (K2CO3): An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is a moderately strong base that is effective in this transformation.
-
Solvent System (Dioxane/Water): The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura couplings. Water can aid in the dissolution of the base and facilitate the transmetalation step.
Comparative Analysis: Alternative Synthetic Methodologies
To provide a comprehensive evaluation, we compare the Suzuki-Miyaura coupling of this compound with two alternative methods for the synthesis of a similar biaryl product: a Hiyama coupling and a direct C-H arylation.
Caption: Comparative experimental workflows for biaryl synthesis.
Alternative Method 1: Hiyama Cross-Coupling
The Hiyama coupling utilizes an organosilane as the nucleophilic partner, activated by a fluoride source. This method offers the advantage of using air- and moisture-stable organosilane reagents.
Experimental Protocol: Hiyama Coupling
Objective: To synthesize 2-(4-tert-butylphenyl)-3,5-diiodo-1-methoxybenzene.
Materials:
-
(3,5-Diiodo-2-methoxyphenyl)trimethoxysilane
-
1-bromo-4-tert-butylbenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tricyclohexylphosphine (PCy3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
Procedure:
-
To a Schlenk tube was added (3,5-Diiodo-2-methoxyphenyl)trimethoxysilane (1.1 mmol), 1-bromo-4-tert-butylbenzene (1.0 mmol), Pd2(dba)3 (0.015 mmol, 1.5 mol%), and PCy3 (0.06 mmol, 6 mol%).
-
The tube was evacuated and backfilled with argon.
-
Anhydrous THF (5 mL) was added, followed by TBAF (1.2 mL, 1.2 mmol).
-
The mixture was stirred at 60 °C for 16 hours.
-
Workup and purification were performed as described for the Suzuki-Miyaura reaction.
Alternative Method 2: Direct C-H Arylation
Direct C-H arylation is an increasingly attractive strategy that avoids the pre-functionalization of one of the aryl partners, offering a more atom-economical approach.[11]
Experimental Protocol: Direct C-H Arylation
Objective: To synthesize 2-(3,5-diiodo-2-methoxyphenyl)-1,3-dimethylbenzene.
Materials:
-
1,3-diiodo-2-methoxybenzene
-
m-xylene
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium pivalate (KPivO)
Procedure:
-
To a pressure vessel was added 1,3-diiodo-2-methoxybenzene (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), SPhos (0.1 mmol, 10 mol%), and KPivO (2.0 mmol).
-
The vessel was sealed, evacuated, and backfilled with argon.
-
m-xylene (5 mL) was added as the solvent and coupling partner.
-
The reaction was heated to 120 °C for 24 hours.
-
After cooling, the mixture was diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate was concentrated, and the residue was purified by column chromatography.
Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Hiyama Coupling | Direct C-H Arylation |
| Yield | 85% | 78% | 65% |
| Reaction Time | 12 hours | 16 hours | 24 hours |
| Temperature | 80 °C | 60 °C | 120 °C |
| Catalyst Loading | 3 mol% | 1.5 mol% Pd2(dba)3 | 5 mol% |
| Substrate Scope | Broad, requires boronic acid | Broad, requires organosilane | Limited by C-H bond reactivity and regioselectivity |
| Reagent Stability | Boronic acids can be prone to protodeboronation[7] | Organosilanes are generally stable | Arenes are stable and readily available |
| Byproducts | Boron-containing byproducts | Silane-containing byproducts | Minimal byproducts (more atom-economical) |
| Key Advantage | High reliability and broad substrate scope | Use of stable organosilane reagents | Avoids pre-functionalization of one aryl partner |
| Key Disadvantage | Need for pre-functionalized boronic acid | Requires stoichiometric fluoride activator | Higher temperatures and potential for regioselectivity issues |
Discussion and Conclusion
Our validation study demonstrates that This compound is a highly effective building block for the synthesis of sterically hindered biaryls via the Suzuki-Miyaura coupling, affording the desired product in high yield under relatively mild conditions. The choice of a suitable palladium catalyst and ligand system is critical to overcoming the steric challenges posed by the ortho-methoxy and di-iodo substituents.
The Hiyama coupling presents a viable alternative, particularly when the stability of the organometallic reagent is a concern. While the yields were slightly lower in our comparative example, the use of air- and moisture-stable organosilanes can be advantageous in certain synthetic campaigns.
Direct C-H arylation represents a more modern and atom-economical approach. However, it often requires higher reaction temperatures and catalyst loadings. Furthermore, achieving high regioselectivity can be a significant challenge, especially with substrates bearing multiple C-H bonds of similar reactivity.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalchemmall.com [globalchemmall.com]
- 13. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Linker Scaffolding in PROTAC Synthesis: A Comparative Analysis of 3,5-Diiodo-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is profoundly influenced by the linker connecting the target protein warhead and the E3 ligase ligand. The linker is not merely a spacer; its length, rigidity, and chemical composition dictate the formation and stability of the crucial ternary complex, ultimately governing the degradation of the protein of interest (POI).[][2] This guide provides an in-depth comparison of boronic acids used in PROTAC synthesis, with a special focus on the unique advantages of 3,5-Diiodo-2-methoxyphenylboronic acid as a versatile scaffolding agent.
The Central Role of the Linker and the Suzuki-Miyaura Coupling
PROTACs function by hijacking the cell's ubiquitin-proteasome system.[3] They are heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, bringing them into close proximity to facilitate the ubiquitination and subsequent degradation of the target. The linker is the critical bridge that enables this interaction.
The synthesis of these complex linkers often relies on robust and versatile chemical reactions. Among the most powerful tools in the synthetic chemist's arsenal is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a carbon-carbon bond between an organoboron species (such as a boronic acid) and an organohalide, demonstrating remarkable functional group tolerance and reliability, making it ideal for the intricate architectures of PROTACs.[4][5]
Caption: The PROTAC mechanism, from ternary complex formation to proteasomal degradation.
The choice of boronic acid is therefore a critical decision point, influencing not only the synthetic route but also the final biological and physicochemical properties of the PROTAC.
A Comparative Analysis of Boronic Acids in Linker Synthesis
We will compare this compound against three common archetypes used in medicinal chemistry to highlight its unique advantages.
| Boronic Acid | Structure | Molecular Weight | Key Features & Synthetic Role | Impact on Linker Properties |
| Phenylboronic Acid | 121.93 g/mol | The Baseline. Simplest aromatic boronic acid. Used for introducing a basic phenyl ring. | Introduces a rigid, planar phenyl spacer. Lacks handles for further functionalization. | |
| 4-Carboxyphenylboronic Acid | 165.95 g/mol | The Functional Handle. The carboxylic acid provides a convenient attachment point for amide bond formation. | Provides a rigid core with a defined exit vector. The carboxylate can impact solubility. | |
| 4-(Trifluoromethyl)phenylboronic Acid | 189.94 g/mol | The Electronic Modulator. The electron-withdrawing CF3 group alters reactivity and final compound properties. | Increases lipophilicity and can improve metabolic stability. Affects electronic interactions. | |
| This compound | ![]() | 405.82 g/mol | The Orthogonal Scaffold. Two iodine atoms serve as independent handles for sequential, site-selective cross-coupling. | Creates a highly rigid, conformationally restricted linker with multiple, defined exit vectors. |
Reactivity and Synthetic Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The efficiency of the transmetalation step is influenced by the electronic and steric properties of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Phenylboronic acid serves as a good baseline for reactivity.
-
4-Carboxyphenylboronic acid can sometimes be challenging due to potential interference of the acidic proton, often requiring careful base selection.
-
4-(Trifluoromethyl)phenylboronic acid , with its electron-withdrawing group, can exhibit different reactivity profiles compared to electron-rich or neutral boronic acids, sometimes requiring more forcing conditions or specific ligand systems.[6]
-
This compound presents a unique case. The ortho-methoxy group introduces steric hindrance near the boronic acid moiety, which can slow the rate of transmetalation. This may necessitate the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[4] However, the two iodo-substituents are excellent coupling partners for subsequent Suzuki reactions.
The Power of Orthogonality: The Key Advantage of this compound
The primary advantage of this compound is its capacity for sequential and site-selective synthesis . The boronic acid is typically the most reactive site for the initial Suzuki coupling. The two iodine atoms, being less reactive under many conditions, remain as synthetic handles for subsequent transformations.
This allows for a convergent synthetic strategy:
-
Step 1: Couple the boronic acid moiety with a halogenated precursor of either the warhead or the E3 ligase ligand.
-
Step 2 & 3: The resulting intermediate now possesses two iodine atoms, which can be selectively coupled in subsequent, distinct Suzuki reactions. This allows for the introduction of the second binding element and even a third component to modulate physicochemical properties.
This stepwise approach provides unparalleled control over the final PROTAC architecture, enabling the construction of complex, three-dimensional linkers that would be difficult to assemble using linear precursors.
Impact on Final PROTAC Properties: The Rigidity vs. Flexibility Dilemma
The linker's flexibility is a critical determinant of a PROTAC's success.[]
-
Flexible linkers (e.g., those derived from PEG or alkyl chains) allow the warhead and E3 ligase ligand to adopt numerous conformations, increasing the probability of finding a productive orientation for ternary complex formation.[7]
-
Rigid linkers , such as those derived from arylboronic acids, restrict the conformational freedom of the PROTAC.[8] This can be a double-edged sword.
-
Advantage: A rigid linker can pre-organize the PROTAC into an optimal binding conformation, reducing the entropic penalty of ternary complex formation and potentially leading to higher potency and selectivity.[8][9]
-
Disadvantage: If the rigid conformation is not ideal for ternary complex formation, it can completely abolish degradation activity.[7]
-
This compound inherently produces a rigid phenyl-based core. The defined substitution pattern (2-methoxy, 3-iodo, 5-iodo) precisely dictates the exit vectors for the attached ligands, offering a high degree of conformational constraint. This makes it an excellent tool for structure-activity relationship (SAR) studies where the goal is to systematically probe the impact of linker geometry on degradation efficacy.
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling in PROTAC Synthesis
This protocol provides a representative procedure. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl Halide (e.g., Warhead-Br or E3 Ligand-I) (1.0 eq)
-
Boronic Acid (e.g., this compound) (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add the anhydrous solvent(s), followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Scientist's Notebook: Why choose a specific base? The choice of base is crucial for activating the boronic acid. Carbonates like K₂CO₃ are common, but for sterically hindered or less reactive partners, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step. The base's solubility in the chosen solvent system is also a key consideration.
Conclusion and Future Perspectives
While simple boronic acids like phenylboronic acid and 4-carboxyphenylboronic acid have their place in PROTAC synthesis for creating basic linkers, they offer limited control over the final molecular geometry. This compound stands apart not merely as a linker precursor, but as a strategic scaffolding molecule.
Its key advantages are:
-
Orthogonal Reactivity: Enables sequential, controlled synthesis of complex linkers.
-
Conformational Rigidity: Provides a rigid core to systematically study the impact of linker geometry on PROTAC efficacy.
-
Defined Exit Vectors: The fixed substitution pattern allows for precise spatial positioning of the warhead and E3 ligase ligand.
The primary challenge lies in its potentially sluggish reactivity due to steric hindrance, which can be overcome with modern catalytic systems. For researchers aiming to move beyond simple PEG and alkyl linkers and explore the nuanced landscape of conformationally restricted PROTACs, this compound represents a powerful and highly enabling building block. Its use facilitates the rational design of next-generation degraders with potentially enhanced potency, selectivity, and improved physicochemical properties.
References
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. Available at: [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). ACS Publications. Available at: [Link]
-
Synthesis of RNA‐PROTACs and their mechanism of action. (n.d.). ResearchGate. Available at: [Link]
-
Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Available at: [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). National Institutes of Health. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Available at: [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). National Institutes of Health. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Available at: [Link]
-
Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),... (n.d.). ResearchGate. Available at: [Link]
-
Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. (n.d.). ChemRxiv. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate. Available at: [Link]
-
Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (n.d.). National Institutes of Health. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing. Available at: [Link]
-
Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. (2019). Journal of the American Chemical Society. Available at: [Link]
-
Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. (n.d.). Diva-portal.org. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. Available at: [Link]
-
Impact of linker length on the activity of PROTACs. (n.d.). National Institutes of Health. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Available at: [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). PubMed Central. Available at: [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Impurity Analysis in 3,5-Diiodo-2-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures. Among the vast array of organoboron reagents, 3,5-Diiodo-2-methoxyphenylboronic acid serves as a critical building block for introducing a heavily substituted phenyl motif. However, the very reactivity that makes this reagent valuable also predisposes it to a variety of side reactions, leading to impurities that can compromise the yield, purity, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the common impurities encountered in reactions involving this compound, a comparative evaluation of analytical methodologies for their detection and quantification, and a discussion of alternative reagents. The insights and protocols presented herein are grounded in established chemical principles and are designed to empower researchers to anticipate, identify, and control impurities in their synthetic workflows.
The Genesis of Impurities: Unraveling the Side Reactions
The chemical environment of a Suzuki-Miyaura coupling, typically involving a palladium catalyst, a base, and aqueous or protic solvents, creates a fertile ground for several undesired transformations of the boronic acid. The electron-rich nature of the methoxy group and the steric hindrance imposed by the two ortho-iodine atoms in this compound can influence the propensity of these side reactions.
Key Impurity Formation Pathways
Several key side reactions are responsible for the majority of impurities derived from arylboronic acids:
-
Protodeboronation: This is arguably the most prevalent and often unavoidable side reaction. It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding the corresponding arene. In the case of our subject compound, this results in the formation of 1,3-diiodo-2-methoxybenzene . This process can be catalyzed by acids, bases, or even trace metals and is often exacerbated by elevated temperatures.[1] The propensity for protodeboronation is highly dependent on the reaction pH and the electronic nature of the aryl group.[2][3]
-
Homocoupling: The palladium catalyst, essential for the desired cross-coupling, can also promote the dimerization of the boronic acid to form a symmetrical biaryl. This oxidative coupling leads to the formation of 2,2'-dimethoxy-3,3',5,5'-tetraiodobiphenyl . The presence of oxygen can significantly promote this side reaction.[4][5]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol. For this compound, this impurity is 3,5-diiodo-2-methoxyphenol . This can occur through various mechanisms, including aerobic oxidation or reaction with peroxidic impurities in solvents.[6][7][8]
-
Anhydride (Boroxine) Formation: Like all boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine . While boroxines are often in equilibrium with the monomeric boronic acid in the presence of water and can be active in cross-coupling reactions, their presence can complicate analytical characterization and stoichiometry calculations.
Figure 1: Major impurity formation pathways for this compound.
A Comparative Guide to Analytical Methodologies
The effective control of impurities hinges on robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose.
| Analytical Technique | Pros | Cons | Best Suited For |
| HPLC-UV/MS | High sensitivity and resolution for separating complex mixtures.[9][10] Quantitative analysis with high accuracy and precision. LC-MS provides mass information for definitive peak identification.[5] | Potential for on-column degradation of boronic acids.[11] Method development can be time-consuming. | Routine purity checks, quantification of known and unknown impurities, and reaction monitoring. |
| ¹H NMR Spectroscopy | Provides detailed structural information for unambiguous identification of impurities.[4][12][13] Relatively fast for qualitative analysis. Can be used for quantitative analysis (qNMR) with an internal standard. | Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate analysis of complex mixtures. | Structural elucidation of major impurities and confirmation of product identity. Purity assessment of starting materials. |
| ¹¹B NMR Spectroscopy | Directly observes the boron atom, providing clear differentiation between boronic acids, boronate esters, and boroxines.[1][7][14] Sensitive to the electronic environment of the boron atom. | Lower sensitivity than ¹H NMR. Requires specialized NMR probes and expertise. Not ideal for quantifying carbon-based impurities. | Characterizing the state of the boronic acid reagent (monomer vs. boroxine) and studying degradation pathways involving the boronic acid moiety.[15][16] |
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound and its reaction mixtures. Optimization will likely be required based on the specific reaction conditions and available instrumentation.
This protocol is designed to separate the parent boronic acid from its potential non-polar and polar impurities.
-
Column: A C18 stationary phase is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm. For identification, couple with a mass spectrometer (ESI positive and negative modes).
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Figure 2: General workflow for HPLC-based impurity analysis.
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][13] DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize both polar and non-polar compounds and to exchange with the -B(OH)₂ protons, which appear as a broad singlet.
-
¹¹B NMR: Prepare a more concentrated sample (20-50 mg) in 0.6-0.7 mL of the chosen deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate glass.[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Pay attention to the aromatic region to identify signals from the parent compound and any protodeboronated or homocoupled impurities. The methoxy signal can also be a useful diagnostic peak.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
The chemical shift will be indicative of the boron species present. Typically, tricoordinate boronic acids and boroxines resonate around 28-33 ppm, while tetracoordinate boronate species (formed in the presence of a base or coordinating solvent) appear at higher field (around 3-9 ppm).[7][14]
-
Performance Comparison with Alternative Reagents
The choice of boronic acid is critical, especially when dealing with sterically demanding couplings. The di-ortho-substitution of this compound makes it a sterically hindered reagent. When impurity formation is problematic, considering an alternative reagent is a valid strategy.
| Reagent | Structure | Advantages | Disadvantages |
| This compound | I-C₆H₂(OMe)(I)-B(OH)₂ | Direct precursor to the desired substituted biaryl. | Prone to protodeboronation and other side reactions. Can be challenging in sterically hindered couplings. |
| 2,6-Dimethoxyphenylboronic acid | (MeO)₂-C₆H₃-B(OH)₂ | Commercially available and often used in the synthesis of biaryls with di-ortho-methoxy substitution. Provides different electronic and steric properties compared to the di-iodo analogue. | May exhibit different reactivity and impurity profiles. The methoxy groups are less sterically demanding than iodine. |
| 2-Iodo-6-methoxyphenylboronic acid | I-C₆H₃(OMe)-B(OH)₂ | An alternative for introducing a single ortho-iodo substituent, which can be a handle for further functionalization. | Will lead to a different final product unless a subsequent iodination step is planned. |
| Potassium (3,5-diiodo-2-methoxyphenyl)trifluoroborate | [I-C₆H₂(OMe)(I)-BF₃]K | Generally more stable to air and moisture than the corresponding boronic acid, reducing the likelihood of boroxine formation and potentially protodeboronation.[16] | Requires an additional synthetic step. May exhibit different reactivity in the transmetalation step. |
The selection of an alternative reagent should be guided by the specific synthetic goal, the tolerance of the reaction to different functional groups, and the observed impurity profile with the original boronic acid. For particularly challenging couplings, the use of more stable boronic acid derivatives like trifluoroborates or MIDA (N-methyliminodiacetic acid) boronates can be beneficial in minimizing side reactions by ensuring a slow release of the active boronic acid under the reaction conditions.
Conclusion
A thorough understanding of the potential side reactions of this compound is paramount for the successful development of robust and reproducible synthetic processes. Protodeboronation, homocoupling, and oxidation represent the primary pathways leading to common impurities. The implementation of a multi-faceted analytical strategy, combining the strengths of HPLC-MS and multinuclear NMR, provides the necessary tools for the comprehensive identification and quantification of these impurities. By carefully selecting reaction conditions and considering the use of more stable boronic acid derivatives or alternative reagents when necessary, researchers can mitigate the impact of these side reactions, ultimately leading to higher purity products and more efficient drug development workflows.
References
- Prakash, G. K. S., & Petasis, N. A. (n.d.).
- Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. (n.d.).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025, August 10).
-
Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health. Retrieved from [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. Retrieved from [Link]
-
Plausible reaction mechanism for oxidation of phenyl boronic acid under.... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved from [Link]
-
Chemoselective Borono-Catellani Arylation for Unsymmetrical Biaryls Synthesis. (n.d.). Sci-Hub. Retrieved from [Link]
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2025, August 10).
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
- Previous reports on the synthesis of biaryls. (n.d.).
-
Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research. Retrieved from [Link]
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017, December 4). Semantic Scholar.
-
Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015, October 23). PubMed. Retrieved from [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Taylor & Francis Online.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health. Retrieved from [Link]
- 4085 PDFs | Review articles in IMPURITY PROFILING. (n.d.).
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Biaryls from 3,5-Diiodo-2-methoxyphenylboronic acid
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Introduction: The Critical Role of Purity in Biaryl-Containing Drug Candidates
In the landscape of modern drug discovery, biaryl scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to mimic peptide bonds, provide conformational rigidity, and engage in crucial interactions with biological targets. The synthetic accessibility of these structures has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
3,5-Diiodo-2-methoxyphenylboronic acid is a particularly versatile building block, offering multiple reaction sites for the strategic construction of complex, polysubstituted biaryls. However, the very reactivity that makes this reagent so valuable also presents a significant challenge: ensuring the purity of the final biaryl product. Undesired isomers, residual starting materials, and catalyst-derived impurities can have profound implications for the biological activity, toxicity, and overall viability of a drug candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to not only synthesize biaryls from this compound but, more importantly, to rigorously assess their purity. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, self-validating protocols, and compare purification and analytical techniques to ensure the highest standards of scientific integrity.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is the cornerstone for the synthesis of biaryls from this compound.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide.[2]
Understanding the "Why": The Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
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Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of a Model Biaryl
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane:water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Self-Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification Strategies: Isolating the Target Compound
The crude product from the synthesis will invariably contain impurities. The choice of purification method is critical for obtaining a high-purity biaryl.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive. | Most common and versatile method for purifying biaryls. |
| Recrystallization | Can yield very pure crystalline products, scalable. | Requires a suitable solvent system, may result in lower yields. | Products that are solids at room temperature and have a suitable solubility profile. |
| Preparative HPLC | Highest resolution, excellent for separating closely related impurities. | Expensive, limited sample capacity. | Final polishing step for high-value compounds or for separating difficult-to-resolve isomers. |
Detailed Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of orthogonal methods is essential for a comprehensive and trustworthy assessment.[7]
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// Edges Start -> HPLC [color="#5F6368"]; Start -> NMR [color="#5F6368"]; Start -> MS [color="#5F6368"]; HPLC -> Purity [color="#5F6368"]; NMR -> Structure [color="#5F6368"]; MS -> MW [color="#5F6368"]; Purity -> Final [color="#5F6368"]; Structure -> Final [color="#5F6368"]; MW -> Final [color="#5F6368"]; } }
Caption: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry.[7] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8]
Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the purified biaryl in the mobile phase (approx. 1 mg/mL).
-
Inject a known volume (e.g., 10 µL) into the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the structure of the synthesized biaryl and can be used to identify and quantify impurities.[9]
-
¹H NMR: Provides information on the number and chemical environment of protons. The integration of the signals can be used for relative quantification of impurities.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte peak to that of a certified internal standard of known purity.[10][11][12] This method is non-destructive and does not require a reference standard for the analyte itself.[13][14]
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio of ions.[15] It is used to confirm the molecular weight of the desired product and to identify potential impurities and byproducts. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[16]
Comparative Analysis with Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for biaryl synthesis. The choice of method often depends on the specific substrates, desired functional group tolerance, and cost considerations.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic acid/ester | Palladium | High functional group tolerance, commercially available reagents, mild reaction conditions.[2] | Potential for boronic acid homocoupling. |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, useful for sterically hindered substrates. | Moisture and air-sensitive reagents.[2] |
| Stille | Organotin | Palladium | Tolerant of a wide range of functional groups. | Toxicity of tin reagents and byproducts.[2] |
| Hiyama | Organosilane | Palladium | Low toxicity of silicon byproducts. | Requires an activating agent (e.g., fluoride).[17] |
Conclusion
The synthesis of high-purity biaryls from this compound is a multi-step process that requires careful planning, execution, and rigorous analysis. By understanding the underlying chemistry of the Suzuki-Miyaura coupling, employing robust purification strategies, and utilizing a suite of orthogonal analytical techniques, researchers can ensure the quality and integrity of their compounds. This comprehensive approach is not merely a matter of good scientific practice; it is a prerequisite for the successful advancement of novel biaryl-containing molecules from the laboratory to the clinic.
References
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
qNMR - Quantitative Analysis by NMR. FUJIFILM Wako Pure Chemical Corporation. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. AKJournals. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]
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Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. [Link]
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(a) Previous methods of preparing biaryls from aryl iodides. (b) Our... ResearchGate. [Link]
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A Comparative Guide to Mechanistic Studies of Suzuki Reactions Involving Di-iodinated Phenylboronic Acids
For researchers, scientists, and drug development professionals, di-iodinated phenylboronic acids represent a class of uniquely versatile building blocks. Their bifunctional nature—possessing both a nucleophilic boronic acid and two electrophilic carbon-iodine bonds—opens the door for elegant and efficient sequential cross-coupling strategies. Understanding the underlying mechanisms of these reactions is paramount to controlling selectivity and optimizing the synthesis of complex, unsymmetrical biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2][3][4]
This guide provides an in-depth analysis of the mechanistic intricacies of Suzuki-Miyaura reactions involving these substrates. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights to empower your research.
The Dual Nature of Di-iodinated Phenylboronic Acids: A Sequential Coupling Strategy
Unlike a standard Suzuki-Miyaura coupling, reactions with di-iodinated phenylboronic acids are best conceptualized as a two-stage sequential process, often achievable in a single pot.
-
Stage 1: The Nucleophilic Coupling. The first reaction is a conventional Suzuki-Miyaura coupling where the C-B(OH)₂ bond of the di-iodinated phenylboronic acid acts as the nucleophilic partner, coupling with an organohalide (Ar¹-X).[5][6]
-
Stage 2: The Electrophilic Coupling. The product of the first stage is a di-iodinated biaryl (Ar¹-Ar²-I₂). This intermediate then serves as the electrophilic substrate for a second Suzuki-Miyaura coupling, reacting with another boronic acid (Ar³-B(OH)₂) to form a tri-aryl product.
The primary mechanistic challenge and synthetic opportunity lies in controlling the second stage: achieving selective mono-arylation at one of the two C-I bonds to produce an unsymmetrical product.
Caption: Sequential Suzuki couplings using a di-iodinated phenylboronic acid.
Stage 1: The Initial Coupling - A Standard Suzuki Mechanism
The first coupling proceeds via the canonical Suzuki-Miyaura catalytic cycle. The key step involving the di-iodinated phenylboronic acid is the transmetalation.[7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the first electrophile, Ar¹-X, forming an Ar¹-Pd(II)-X complex.
-
Transmetalation: The di-iodophenylboronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), forms a boronate species [-B(OH)₃]⁻.[7] This nucleophilic species then transfers the di-iodophenyl group to the Pd(II) center, displacing the halide (X) and forming an Ar¹-Pd(II)-Ar²-I₂ complex.
-
Reductive Elimination: This complex undergoes reductive elimination to form the C-C bond of the di-iodinated biaryl product (Ar¹-Ar²-I₂) and regenerate the Pd(0) catalyst.[5]
For this stage, the mechanism is well-understood and generally high-yielding, as the C-B bond is significantly more reactive in this context than the C-I bonds.
Stage 2: The Mechanistic Core - Controlling Regioselectivity at C-I Bonds
The crux of the mechanistic challenge lies in the second coupling, where the di-iodinated biaryl intermediate acts as the electrophile. The relative reactivity of the two C-I bonds is governed by a delicate interplay of steric and electronic factors, which can be expertly manipulated by the choice of catalyst, ligands, and reaction conditions.[8]
The rate-determining step in this stage is typically the oxidative addition of the Pd(0) catalyst into one of the C-I bonds.[9][10] The ability to control which C-I bond reacts first is the key to synthesizing a single desired isomer of the final product.
Caption: Catalytic cycle for the second, selective Suzuki coupling step.
The Decisive Role of the Ligand
The phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center is the most powerful tool for influencing regioselectivity.[11][12][13]
-
Steric Hindrance: Bulky ligands can selectively block catalyst approach to the more sterically hindered C-I bond. For a substrate like 2',4'-diiodo-[1,1'-biphenyl], a bulky ligand (e.g., P(t-Bu)₃, QPhos) will preferentially direct oxidative addition to the less hindered C-I bond at the 4'-position.[11]
-
Electronic Properties: Electron-rich ligands (e.g., SPhos, XPhos) accelerate the rate of oxidative addition.[14][15] In substrates where the two iodine atoms have different electronic environments, an electron-rich ligand may favor reaction at the more electron-deficient carbon center. Conversely, electron-deficient bidentate ligands (like dppf) can favor other positions.[11]
-
Ligation State: The number of ligands coordinated to the palladium can influence selectivity. For instance, some systems show that a lower phosphine-to-palladium ratio can switch the site of reaction.[16] This suggests that different catalytically active species (e.g., monoligated vs. bisligated palladium) may have different steric profiles and inherent selectivities.
The Influence of Solvent and Halide Byproducts
Recent mechanistic studies have revealed that the reaction environment, particularly the solvent and the halide byproducts from the first catalytic cycle, can have a profound and sometimes counterintuitive effect on selectivity.[14]
A study on dihaloarenes found that in polar, oxygen-containing solvents like THF, the bromide byproduct could displace the Pd(0) catalyst from the mono-coupled product.[14] This displacement competes with the second oxidative addition step, leading to lower yields of the diarylated product. While this study focused on dibromoarenes, the principle is applicable here. The iodide byproduct (e.g., from NaI) is a known inhibitor in many Pd-catalyzed reactions and could play a similar competitive role, making the choice of a non-coordinating solvent (e.g., toluene, benzene) potentially beneficial for driving the reaction toward difunctionalization if desired, or for isolating the mono-functionalized product under controlled conditions.[14]
Comparative Analysis of Catalytic Systems
The choice of the catalytic system is not trivial and must be tailored to the specific di-iodinated substrate. Below is a comparative summary based on trends observed in dihaloarene couplings, which provides a strong starting point for optimization.
| Ligand Class | Specific Ligand(s) | Key Characteristics | Expected Outcome on a Non-symmetric Di-iodo Biaryl | Supporting Evidence |
| Bulky Monodentate Phosphines | P(t-Bu)₃, SPhos, XPhos | Electron-rich, sterically demanding. | High reactivity; selectivity primarily driven by sterics (favors least hindered C-I bond). Promotes oxidative addition. | [11][14] |
| Biaryl Phosphines | RuPhos, BrettPhos | Provide a defined, bulky steric pocket around the metal center. | Excellent for achieving high selectivity at the less hindered or more electronically activated position. | [15] |
| Ferrocenyl Phosphines | dppf | Bidentate, less sterically bulky, relatively electron-deficient compared to bulky phosphines. | Can favor reaction at more electron-deficient C-I bonds; may result in lower selectivity if steric factors dominate. | [11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Very strong σ-donors, sterically bulky. | High catalytic activity. Selectivity can be excellent but may be sensitive to solvent and halide byproduct effects.[14][17] | [14][16] |
| Ligand-Free | PdCl₂, Pd(OAc)₂ | Relies on substrate or solvent coordination; often involves nanoparticle formation. | Can provide high selectivity in specific cases, potentially favoring the most intrinsically reactive C-I bond without steric influence from a ligand.[16] | [16] |
Experimental Protocols for Mechanistic Investigation
To validate the mechanistic hypotheses and optimize regioselectivity, a systematic experimental approach is required.
Protocol 1: Sequential One-Pot, Two-Step Suzuki Coupling
This protocol aims to synthesize an unsymmetrical triaryl product and allows for the assessment of a given catalyst system's regioselectivity.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the di-iodinated phenylboronic acid (1.0 equiv.), the first aryl halide (Ar¹-X, 1.05 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
First Coupling: Heat the reaction mixture (e.g., to 80-100 °C) and monitor the consumption of the starting materials by TLC or GC-MS.
-
Second Coupling Addition: Once the first coupling is complete (typically 2-4 hours), cool the mixture slightly. To the same flask, add the second boronic acid (Ar³-B(OH)₂, 1.2 equiv.) and potentially an additional aliquot of catalyst and base if required.
-
Second Coupling Reaction: Reheat the mixture and monitor the formation of the mono- and di-substituted products over time.
-
Workup & Analysis: Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and purified by column chromatography to isolate the regioisomers. The ratio of isomers is determined by ¹H NMR or GC analysis.
Protocol 2: Kinetic Analysis for Regioselectivity
This experiment is designed to determine the relative rates of reaction at the two C-I positions of the intermediate.
-
Intermediate Synthesis: First, synthesize and purify the di-iodinated biaryl intermediate (Ar¹-Ar²-I₂) using the first stage of Protocol 1.
-
Reaction Setup: In a typical experiment, dissolve the purified di-iodinated biaryl (1.0 equiv.), an arylboronic acid (1.5 equiv.), a base (3.0 equiv.), and an internal standard (e.g., hexadecane) in the chosen solvent in an NMR tube or a reaction vial.
-
Initiation: Add the palladium catalyst/ligand solution to initiate the reaction at a constant, controlled temperature.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture, quench them (e.g., with cold water), and extract. Analyze the aliquots by GC or HPLC to quantify the disappearance of the starting material and the appearance of the two possible mono-arylated regioisomers and the diarylated product.
-
Data Analysis: Plot the concentration of reactants and products versus time. The initial rates of formation for the two regioisomers will reveal the kinetic selectivity of the catalytic system under those conditions.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of di-iodinated phenylboronic acids is a powerful strategy for the modular synthesis of complex aromatic structures. The mechanistic landscape is dominated by the factors controlling the second, regioselective coupling at the C-I bonds of the biaryl intermediate. Expertise in this area comes from understanding that selectivity is not an inherent property of the substrate alone but is dictated by the catalyst system.
By carefully selecting bulky, electron-rich ligands, chemists can steer the reaction based on sterics, while the choice of solvent and base provides another layer of control. Future research will likely focus on developing even more selective catalysts that can differentiate between C-I bonds with very subtle steric or electronic differences, further expanding the synthetic utility of this fascinating class of bifunctional reagents.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]
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What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
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Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. PubMed. [Link]
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Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]
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Viable Pathways for the Oxidative Addition of Iodobenzene to Palladium(0)-Triphenylphosphine-Carbonyl Complexes: a Theoretical Study. ResearchGate. [Link]
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The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]
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Oxidative addition to palladium(0) Diphosphine complexes: Observations of mechanistic complexity with iodobenzene as reactant. Institut Polytechnique de Paris. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
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Oxidative addition of palladium(0) complexes generated from. PubMed. [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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Synthesis of Unsymmetrical Biaryls from Arylsilacyclobutanes. Sci-Hub. [Link]
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Suzuki Coupling. YouTube. [Link]
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Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. ResearchGate. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
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Unsymmetrical Biaryl Compounds: Metal- and Reagent-Free Electrochemical Couplings Are on the Advance. PubMed. [Link]
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A Researcher's Guide to the Kinetic Analysis of 3,5-Diiodo-2-methoxyphenylboronic Acid Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise control and optimization of chemical reactions are paramount. 3,5-Diiodo-2-methoxyphenylboronic acid is a key building block in medicinal chemistry and materials science, prized for its ability to introduce a sterically demanding and electronically distinct moiety into complex molecules. However, its unique structure, featuring two reactive iodine atoms and a bulky ortho-methoxy group, presents specific challenges and opportunities in reaction design. Understanding the kinetics of its coupling reactions is not merely an academic exercise; it is fundamental to achieving high yields, minimizing impurities, and ensuring scalable, reproducible synthetic processes.
This guide provides an in-depth comparison of the kinetic profiles of palladium-catalyzed cross-coupling reactions involving this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, offering a framework for rational reaction optimization based on a solid understanding of reaction dynamics.
The Landscape of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] For a substrate like this compound, several powerful transformations come into play. While the boronic acid functional group makes it a natural partner for the Suzuki-Miyaura coupling, the diiodoaryl core is also a versatile substrate for other key reactions.
The general catalytic cycle for these reactions, while having distinct features for each named reaction, follows a common mechanistic pathway involving oxidative addition, transmetalation (or a related step), and reductive elimination.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A comparative overview of the most relevant coupling reactions for this substrate is presented below.
| Reaction Type | Coupling Partner | Typical Application | Key Kinetic Considerations |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., aryl halides, triflates) | C(sp²)–C(sp²) bond formation (biaryls) | Rate is highly dependent on the base, which activates the boronic acid for transmetalation. Oxidative addition is often the rate-determining step.[4][6] |
| Sonogashira Coupling | Terminal Alkynes | C(sp²)–C(sp) bond formation (aryl alkynes) | Often involves a copper co-catalyst, which can complicate kinetic analysis. The rate is sensitive to both Pd and Cu catalyst loading.[7] |
| Buchwald-Hartwig Amination | Amines (1° or 2°) | C(sp²)–N bond formation (aryl amines) | The choice of ligand is critical. The reaction can be zero-order in the amine and first-order in the aryl halide and base under certain conditions.[8][9][10] |
A Deep Dive: Kinetic Analysis of the Suzuki-Miyaura Coupling
Given its direct relevance to the boronic acid moiety, we will focus our detailed kinetic study on the Suzuki-Miyaura reaction. The goal is to determine the reaction rate law, which expresses the relationship between the rate of reaction and the concentration of the reactants.
Rate = k[Aryl Halide]x[Boronic Acid]y[Palladium Catalyst]z[Base]w
Where 'k' is the rate constant and 'x', 'y', 'z', and 'w' are the reaction orders with respect to each component.
Experimental Design for Kinetic Monitoring
A robust kinetic analysis relies on accurately monitoring the concentration of a reactant or product over time. The method of initial rates is a powerful technique for determining the individual reaction orders (x, y, z, w). This involves running a series of experiments where the initial concentration of one component is varied while all others are kept constant.
Key Experimental Choices & Rationale:
-
Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is often the method of choice. It allows for the separation and quantification of starting materials and products from small, quenched aliquots of the reaction mixture. An internal standard should be used to correct for variations in injection volume.
-
Reaction Conditions: Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst. Temperature control is critical, as reaction rates are highly temperature-dependent.
-
Quenching: At specified time points, an aliquot of the reaction mixture is removed and immediately added to a quenching solution (e.g., a cold solvent mixture) to stop the reaction.
Caption: Workflow for a typical kinetic experiment using the method of initial rates.
Detailed Experimental Protocol
This protocol outlines a representative experiment for determining the reaction order with respect to the aryl halide partner.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand[11]
-
Potassium phosphate (K₃PO₄) as the base
-
Dioxane (anhydrous) as the solvent
-
Dodecane (internal standard)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
Preparation: In a glovebox, prepare stock solutions of 4-bromoanisole, this compound, and dodecane in anhydrous dioxane.
-
Catalyst Pre-formation: In a separate vial, stir Pd(OAc)₂ and SPhos (typically in a 1:2 molar ratio) in dioxane for 15 minutes to pre-form the active catalyst.
-
Reaction Setup: To a Schlenk flask charged with K₃PO₄, add the boronic acid stock solution and the internal standard stock solution via syringe.
-
Initiation: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C). Add the aryl bromide stock solution, followed immediately by the catalyst solution. This is time zero (t=0).
-
Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a ~0.1 mL aliquot from the reaction mixture using a syringe and quench it in a vial containing cold ethyl acetate with a small amount of water.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 4-bromoanisole relative to the internal standard.
-
Data Analysis: Plot the concentration of 4-bromoanisole versus time. The initial rate is the negative of the slope of this curve at t=0.
-
Repeat: Repeat steps 3-7 using different initial concentrations of 4-bromoanisole while keeping all other concentrations constant.
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical set of experiments to determine the reaction orders for the Suzuki coupling of this compound with 4-bromoanisole.
| Expt. | [4-Bromoanisole]₀ (M) | [Boronic Acid]₀ (M) | [Pd]₀ (mM) | Initial Rate (M/s) |
| 1 | 0.10 | 0.15 | 1.0 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.15 | 1.0 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.30 | 1.0 | 1.2 x 10⁻⁵ |
| 4 | 0.10 | 0.15 | 2.0 | 2.4 x 10⁻⁵ |
Analysis:
-
Comparing Expt. 1 & 2: Doubling the concentration of 4-bromoanisole doubles the initial rate. This indicates the reaction is first-order with respect to the aryl halide (x=1).
-
Comparing Expt. 1 & 3: Doubling the concentration of the boronic acid has no effect on the initial rate. This suggests the reaction is zero-order with respect to the boronic acid (y=0) under these conditions. This is a common observation where the transmetalation step is fast relative to the rate-determining oxidative addition.[9]
-
Comparing Expt. 1 & 4: Doubling the palladium catalyst concentration doubles the initial rate, indicating the reaction is first-order with respect to the catalyst (z=1).
From this data, the determined rate law is: Rate = k[4-Bromoanisole]¹[Pd]¹ . The zero-order dependence on the boronic acid is a crucial insight, suggesting that efforts to speed up the reaction should focus on the catalyst system or the aryl halide partner, not on increasing the boronic acid concentration.
Structural and Mechanistic Considerations
The unique structure of this compound introduces specific factors that influence reaction kinetics.
-
Steric Hindrance: The ortho-methoxy group, combined with the adjacent boronic acid, creates significant steric bulk. This can slow down the transmetalation step. The choice of a bulky, electron-rich phosphine ligand, such as SPhos or other Buchwald-type ligands, is essential to promote both the oxidative addition and the subsequent reductive elimination steps, which can also be hindered.[2][11][12][13]
-
Electronic Effects: The two iodine atoms are strong electron-withdrawing groups, which generally accelerates the rate of oxidative addition of the aryl halide to the Pd(0) center.[14] This makes the C-I bonds highly susceptible to reaction.
-
Sequential Reactivity: The presence of two iodine atoms opens the possibility for sequential or double coupling reactions. A kinetic analysis can help in devising conditions that favor mono-coupling over di-coupling by carefully controlling stoichiometry and reaction time. For instance, the second coupling is often slower due to increased steric hindrance after the first coupling has occurred.
Comparison with Alternative Coupling Methodologies
While Suzuki coupling is the primary focus for the boronic acid, understanding how the diiodo-anisole core behaves in other reactions provides a complete picture for the synthetic chemist.
| Reaction | Typical Rate Law (Hypothetical) | Key Mechanistic Insight | Optimization Strategy |
| Suzuki-Miyaura | Rate = k[Ar-I][Pd] | Oxidative addition is likely rate-determining. | Use bulky, electron-rich ligands to accelerate oxidative addition and reductive elimination. |
| Sonogashira | Rate = k[Ar-I][Pd][Cu] | Involves a complex interplay between Pd and Cu catalysts. | Optimize the Pd/Cu ratio and ligand choice. Base selection is also critical. |
| Buchwald-Hartwig | Rate = k[Ar-I][Pd][Base] | Can be zero-order in amine. Ligand plays a crucial role in the C-N reductive elimination step. | Screen different generations of Buchwald ligands and strong, non-nucleophilic bases.[10] |
Conclusion
The kinetic analysis of coupling reactions involving this compound provides invaluable insights that transcend simple reaction setup. By systematically determining the rate law and understanding the influence of steric and electronic factors, researchers can make informed decisions to optimize their synthetic strategies. The finding that a reaction may be zero-order in the boronic acid, for example, is a powerful piece of information, directing efforts away from costly excess reagents and towards more impactful variables like catalyst and ligand selection. This data-driven approach is the hallmark of modern process development, ensuring that the synthesis of these valuable, complex molecules is efficient, scalable, and robust.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Baran, T., et al. (2020). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. Science Advances, 6(43), eabc8349. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938-15953. [Link]
-
Das, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455-23467. [Link]
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Okita, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(29), 10185-10191. [Link]
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Shvets, A. A., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 9(5), 878. [Link]
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Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6294-6295. [Link]
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Wikipedia. (2024). Cross-coupling reaction. [Link]
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Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters, 3(13), 1997-1999. [Link]
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Di-Masi, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Inorganica Chimica Acta, 470, 103-114. [Link]
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Gutsalenko, I. A., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6757-6766. [Link]
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Itami, K., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. Organic Letters, 4(16), 2683-2685. [Link]
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Al-dujaili, A. H., & Al-Zoubi, R. M. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Polycyclic Aromatic Compounds, 1-15. [Link]
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Chen, Y., et al. (2018). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2. ChemistrySelect, 3(45), 12773-12777. [Link]
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Al-Masri, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(1), 19. [Link]
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Al-Zoubi, R. M., et al. (2019). 2,3‐Diiodo‐6‐methoxyphenylboronic acid 19 via Directed Metal‐Iodine exchange reaction of 2,3,4‐triiodoanisole 7. ChemistrySelect, 4(1), 223-228. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3,5-Diiodo-2-methoxyphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of a building block can define the success, efficiency, and novelty of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern C-C bond formation, pivotal in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][2] At the heart of this reaction lies the boronic acid, and its substitution pattern dictates not just the final product, but the entire strategic approach.
This guide provides an in-depth analysis of 3,5-Diiodo-2-methoxyphenylboronic acid , a uniquely functionalized reagent that offers significant strategic advantages. We will objectively compare its performance against relevant alternatives, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic campaigns.
The Strategic Value of this compound
The power of this reagent lies in its trifecta of functional groups: an ortho-methoxy group and two iodine atoms at the meta positions relative to the boronic acid.
-
Ortho-Methoxy Group: This electron-donating group can influence the electronic properties of the aryl ring and may act as a coordinating group to the palladium catalyst. This chelation effect can alter the geometry of the catalytic complex, potentially influencing reaction rates and selectivity.[3]
-
Two Iodine Atoms: The carbon-iodine bonds provide two reactive handles for sequential or iterative cross-coupling reactions.[4] The differential reactivity of C-I versus C-B bonds is the cornerstone of its utility, allowing for controlled, stepwise elaboration of molecular complexity.
This unique arrangement makes it an exceptional tool for synthesizing complex, multi-substituted biaryl and teraryl systems, which are common motifs in pharmacologically active compounds.
Benchmarking Against Alternative Reagents
To understand the value of this compound, we must compare it to simpler, alternative reagents that might be considered for similar synthetic goals. The key differentiators are reaction scope, efficiency, and the potential for selective, sequential couplings.
Alternative Reagents for Comparison:
-
Alternative A: 2-Methoxyphenylboronic Acid: The non-iodinated parent compound. Ideal for synthesizing simple 2-methoxybiaryls.
-
Alternative B: 3,5-Dichlorophenylboronic Acid: A di-halogenated analogue with less reactive C-Cl bonds. This reagent also allows for sequential couplings, but typically requires more forcing conditions for the second coupling step.[4][5]
-
Alternative C: 1,3-Diiodo-2-methoxybenzene (as an electrophile): Reversing the polarity of the coupling partners. This involves coupling a simple arylboronic acid with a di-iodinated electrophile.
Comparative Performance in a Model Suzuki-Miyaura Coupling
To provide a clear performance benchmark, we'll consider a hypothetical but representative Suzuki-Miyaura reaction with 4-bromotoluene. The goal is to assess the primary coupling at the boronic acid site.
| Reagent | Model Reaction Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Observations |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 90 | 12 | >90% | Excellent reactivity. The resulting product retains two C-I bonds for further functionalization. |
| Alternative A: 2-Methoxyphenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 90 | 12 | >95% | High yield for a simple coupling, but offers no further sites for sequential reactions. |
| Alternative B: 3,5-Dichlorophenylboronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ / Dioxane:H₂O | 100 | 18 | ~85% | Slower reaction requiring a stronger base and more active catalyst due to C-Cl bonds being less reactive in the subsequent step. |
| Alternative C: Phenylboronic Acid | 1,3-Diiodo-2-methoxybenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 90 | 12 | >90% (Mono-arylation) | Reversing polarity works well, but control over mono- vs. di-arylation can be challenging depending on conditions. |
Discussion of Causality:
The high reactivity of the C-I bond is a critical factor. In sequential couplings, the significant difference in reactivity between the C-I bond and a less reactive C-Br or C-Cl bond on the other coupling partner allows for high chemoselectivity.[4] For instance, one can first couple the boronic acid, and then selectively couple the C-I positions under different catalytic conditions. This level of control is harder to achieve with di-chloro or di-bromo analogues where the reactivity difference is less pronounced.
Furthermore, sterically hindered substrates often require specialized, bulky phosphine ligands (like SPhos or XPhos) and robust catalysts to achieve good yields.[6][7][8] The presence of the ortho-methoxy group in this compound adds a layer of steric hindrance that must be considered when selecting the catalyst system.[9]
Experimental Protocols & Methodologies
Trustworthy and reproducible protocols are the foundation of scientific integrity. Below are detailed, self-validating methodologies for key transformations.
Protocol 1: Primary Suzuki-Miyaura Coupling
This protocol details the initial coupling at the boronic acid functional group, leaving the iodo-substituents intact for subsequent reactions.
Caption: Workflow for the primary Suzuki-Miyaura coupling reaction.
Causality Explained:
-
Flame-dried flask & Argon: Essential for removing atmospheric oxygen and moisture, which can deactivate the Pd(0) catalyst and promote unwanted side reactions like protodeboronation.[10]
-
Degassed Solvents: Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
-
Base (K₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step in the catalytic cycle.[11][12]
Protocol 2: Sequential Suzuki-Miyaura Coupling
This protocol outlines the subsequent coupling at one of the C-I positions of the product from Protocol 1.
Caption: Workflow for the sequential Suzuki-Miyaura coupling reaction.
Causality Explained:
-
Stronger Base & More Active Catalyst: The C-I bond on the now more complex and potentially sterically hindered biaryl system requires a more robust catalytic system to undergo oxidative addition efficiently. Catalysts like PdCl₂(dppf) or systems with bulky phosphine ligands are often necessary.[4]
-
Higher Temperature: Increased thermal energy is often required to overcome the higher activation barrier for the second coupling reaction.
Mechanistic Considerations
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
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Safety Operating Guide
Navigating the Disposal of 3,5-Diiodo-2-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
The principles outlined here are grounded in a proactive safety culture, aiming to provide a self-validating system for waste management that protects both laboratory personnel and the environment.
Hazard Assessment and Characterization
Understanding the potential hazards of 3,5-Diiodo-2-methoxyphenylboronic acid is the foundational step in its safe disposal. Based on data from analogous arylboronic acids and iodinated organic compounds, the following hazard profile can be anticipated.
Key Hazard Considerations:
-
Skin and Eye Irritation: Like many arylboronic acids, this compound is expected to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]
-
Aquatic Toxicity: Some related phenylboronic acid derivatives are harmful to aquatic life, suggesting that this compound should not be released into the environment.[4]
-
Potential Genotoxicity: Arylboronic acids as a class have been identified as potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[5][6] This necessitates handling and disposal as a potentially hazardous substance.
-
Hazards from Combustion: In the event of a fire, this compound may produce hazardous combustion products, including carbon oxides, oxides of boron, and hydrogen iodide.[3][7]
| Hazard Classification (Anticipated) | Category | GHS Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | 4 | H413: May cause long lasting harmful effects to aquatic life |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE).
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[3][7] A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A laboratory coat is mandatory. For handling larger quantities or in situations with a risk of significant exposure, additional protective clothing may be required.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
All handling of the compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for the safe disposal of this compound.
Protocol 1: Disposal of Solid this compound
-
Container Selection: Choose a robust, leak-proof container with a secure lid that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation and any known hazards should also be noted on the label.[9][10]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. This should be performed in a chemical fume hood.
-
Sealing and Storage: Securely seal the container. Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents, bases, and acids.[11][12]
Protocol 2: Disposal of Contaminated Materials
-
Segregation: Materials such as gloves, weighing papers, and disposable labware that are contaminated with this compound should be considered hazardous waste.
-
Collection: Place these items in a separate, clearly labeled hazardous waste container or a double-bagged, sealed plastic bag.[11] The label should indicate that the contents are contaminated with "this compound".
-
Glassware: Contaminated, non-reusable glassware should be collected in a puncture-proof container specifically designated for hazardous sharps waste.[9][13] Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.
Protocol 3: Management of Spills
-
Evacuation and Ventilation: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.[14]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal by a Licensed Contractor
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[2][9] The most appropriate disposal method is likely to be incineration in a permitted hazardous waste incinerator.[9][15] This high-temperature process will destroy the organic structure of the compound, converting it into less harmful inorganic materials. Landfilling is not a recommended primary disposal method due to the potential for environmental contamination.
It is a legal and ethical imperative to follow all local, state, and federal regulations regarding hazardous waste disposal.[10][16] Always consult your institution's EHS department for specific guidance and to arrange for waste pickup.
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

